molecular formula C7H7N3O B044102 4-Methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 119368-03-5

4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B044102
CAS No.: 119368-03-5
M. Wt: 149.15 g/mol
InChI Key: LUZLSGCBTXRFGB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This fused bicyclic core structure serves as a versatile bioisostere for purines and other adenine-mimetics, allowing for targeted modulation of ATP-binding sites in a wide array of protein kinases. Its primary research value lies in the design and synthesis of novel therapeutic agents for oncology, with potential applications in inflammatory and neurodegenerative diseases. The electron-donating methoxy group at the 4-position strategically influences the electronic distribution and hydrogen bonding capacity of the molecule, fine-tuning its affinity and selectivity for specific kinase targets such as JAK, CDK, and FLT3. Researchers utilize this high-purity intermediate to construct sophisticated small molecule libraries and probe complex intracellular signaling pathways. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and structural verification, this compound is an essential building block for advancing preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZLSGCBTXRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559960
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119368-03-5
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide combines foundational chemical principles with theoretical data prediction to present a robust analytical framework.

Compound Identification

  • IUPAC Name: this compound

  • Synonyms: 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-

  • CAS Number: 119368-03-5[1]

  • Molecular Formula: C₇H₇N₃O[1]

  • Molecular Weight: 149.15 g/mol [1]

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20d~5.5H-6
~8.05s-H-3
~6.80d~5.5H-5
~4.00s--OCH₃
~11.5 (broad)s-N-H (pyrazole)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~163.0C-4
~152.0C-7a
~145.0C-6
~135.0C-3
~105.0C-3a
~98.0C-5
~55.0-OCH₃
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
149High[M]⁺
134Moderate[M - CH₃]⁺
106Moderate[M - CH₃ - CO]⁺
79Moderate[C₅H₄N]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. The following is a detailed, generalized experimental protocol.

Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

A common precursor for 4-substituted pyrazolo[3,4-b]pyridines is the 4-chloro derivative, which can be synthesized via the Gould-Jacobs reaction.[2]

  • Materials: 3-Amino-1H-pyrazole, diethyl (ethoxymethylene)malonate, diphenyl ether, phosphorus oxychloride.

  • Procedure:

    • A mixture of 3-amino-1H-pyrazole and diethyl (ethoxymethylene)malonate is heated to approximately 140-150 °C for 2 hours.

    • The resulting intermediate is added to heated diphenyl ether at around 250 °C to facilitate cyclization, yielding 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

    • The crude product is cooled, filtered, and washed with a suitable solvent like ethanol.

    • The intermediate is then refluxed with phosphorus oxychloride to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine.

    • The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.

Nucleophilic Substitution to Yield this compound
  • Materials: 4-Chloro-1H-pyrazolo[3,4-b]pyridine, sodium methoxide, methanol.

  • Procedure:

    • 4-Chloro-1H-pyrazolo[3,4-b]pyridine is dissolved in anhydrous methanol.

    • A solution of sodium methoxide in methanol is added dropwise to the reaction mixture at room temperature.

    • The mixture is then heated to reflux and monitored by thin-layer chromatography until the starting material is consumed.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of this compound.

General Workflow for Structure Elucidation

Structure_Elucidation_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of an organic compound.

Generic Kinase Inhibition Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a generic signaling pathway where such a compound might act.dot digraph "Kinase_Inhibition_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];

Ligand [label="Growth Factor", fillcolor="#FFFFFF", color="#4285F4"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF", color="#4285F4"]; Kinase [label="Intracellular Kinase Domain", fillcolor="#FFFFFF", color="#4285F4"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05"]; Substrate [label="Substrate Protein", fillcolor="#FFFFFF", color="#34A853"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#FFFFFF", color="#34A853"]; Cell_Response [label="Cellular Response\n(e.g., Proliferation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Ligand -> Receptor; Receptor -> Kinase [label="Activation"]; Kinase -> Substrate [label="Phosphorylation"]; ATP -> Kinase; Kinase -> ADP; Substrate -> Phospho_Substrate; Phospho_Substrate -> Cell_Response; Inhibitor -> Kinase [label="Inhibition", style=dashed, arrowhead=tee]; }

References

The Biological Activity of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This technical guide focuses on the biological significance of derivatives containing the 4-methoxy-1H-pyrazolo[3,4-b]pyridine core, with a particular emphasis on their potential as therapeutic agents. These compounds have demonstrated a range of activities, most notably as potent inhibitors of various protein kinases implicated in cancer and other diseases.[3][4]

Anticancer Activity and Kinase Inhibition

Derivatives of this compound have emerged as a significant class of anticancer agents.[5][6] Their mechanism of action is frequently attributed to the inhibition of key enzymes in cellular signaling pathways, particularly cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and tropomyosin receptor kinases (TRKs).[5][7][8]

Cyclin-Dependent Kinase (CDK) Inhibition

Certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their ability to inhibit CDKs, which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers.[5] Compounds such as 9a and 14g have shown inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Anaplastic Lymphoma Kinase (ALK) Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase whose genetic rearrangements are oncogenic drivers in various cancers, including non-small cell lung cancer.[7] Derivatives have been designed to overcome resistance to existing ALK inhibitors, such as crizotinib, by targeting specific mutations like the L1196M gatekeeper mutation.[7]

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by gene fusions, can drive the growth of various tumors.[8] Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors.[8] For instance, compound C03 demonstrated significant inhibitory activity against TRKA and proliferation of the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and protein kinases.

CompoundCell LineIC50 (µM)Reference
9a Hela2.59[5]
MCF710.45[5]
HCT-11613.51[5]
14g MCF74.66[5]
HCT-1161.98[5]
C03 KM-120.304[8]
MCF-7> 40[8]
HUVEC> 36.69[8]
CompoundKinaseIC50 (nM)Reference
9a CDK21630[5]
CDK9262[5]
14g CDK2460[5]
CDK9801[5]
10g ALK (L1196M)< 0.5[7]
ALK (wt)< 0.5[7]
ROS1< 0.5[7]
C03 TRKA56[8]
C09 TRKA57[8]
C10 TRKA26[8]
31 Mps12.596[9]
15y TBK10.2[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Seeding: Cancer cells (e.g., Hela, MCF7, HCT-116) are seeded in 96-well plates at a density of approximately 5x10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using various in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay.[10]

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways that control cell proliferation, survival, and differentiation.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin A Cyclin A E2F->Cyclin A Promotes Transcription DNA Replication DNA Replication G2 Phase G2 Phase CDK2 CDK2 Cyclin A->CDK2 Activates CDK2->DNA Replication Initiates Mitosis Mitosis Growth Factors Growth Factors Growth Factors->Cyclin D Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->CDK4/6 Pyrazolo[3,4-b]pyridine Inhibitor->CDK2

Caption: Inhibition of Cyclin-Dependent Kinases by this compound Derivatives.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Cell Proliferation\n& Survival Ligand Ligand Ligand->RTK Binds & Activates Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound Derivatives.

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The demonstrated ability of its derivatives to potently and selectively inhibit various protein kinases provides a strong rationale for their continued investigation. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

The Multifaceted Mechanisms of Action of the 1H-Pyrazolo[3,4-b]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has emerged as a versatile core in the development of a diverse range of therapeutic agents. Its unique chemical architecture allows for the design of potent and selective modulators of various biological targets, leading to its investigation in oncology, immunology, and neurodegenerative diseases. This technical guide provides an in-depth overview of the known mechanisms of action associated with this core, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. While specific data for a "4-Methoxy" substituted variant is not prominently available in the public domain, this document will focus on the well-established biological activities of various derivatives of the core 1H-pyrazolo[3,4-b]pyridine structure.

Diverse Biological Targets and Mechanisms of Action

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been shown to exert their effects through the modulation of several key proteins and pathways. The primary mechanisms of action identified to date include the inhibition of various kinases, interference with protein-protein interactions, and disruption of cytoskeletal dynamics.

Kinase Inhibition: A Prominent Mechanism

A significant number of 1H-pyrazolo[3,4-b]pyridine derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling.

1. TANK-Binding Kinase 1 (TBK1) Inhibition:

TBK1 is a non-canonical IKK family member that plays a crucial role in the innate immune response, neuroinflammation, and oncogenesis.[1][2] Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. For instance, compound 15y demonstrated exceptional potency with a very low IC50 value, effectively suppressing the downstream interferon (IFN) signaling pathway in cellular models.[1][2]

2. Anaplastic Lymphoma Kinase (ALK) Inhibition:

ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer. Researchers have developed 1H-pyrazolo[3,4-b]pyridine-based inhibitors that are effective against both wild-type ALK and the crizotinib-resistant L1196M mutant.[3] Compound 10g , for example, exhibits potent enzymatic inhibition of both ALK variants, leading to the blockade of ALK signaling and subsequent apoptosis in cancer cells.[3]

3. Tropomyosin Receptor Kinase (TRK) Inhibition:

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[4] Derivatives of pyrazolo[3,4-b]pyridine have been synthesized as TRK inhibitors. Compound C03 , for instance, shows significant inhibitory activity against TRKA and demonstrates anti-proliferative effects in cancer cell lines. The downstream signaling pathways affected by TRK inhibition include the Ras/Erk, PLC-γ, and PI3K/Akt pathways.[4]

4. Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition:

FGFRs are a family of receptor tyrosine kinases that regulate cell proliferation, survival, and migration. Dysregulation of FGFR signaling is a known driver in several cancers.[5] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. Compound 7n from this series has shown significant in vivo antitumor activity in a FGFR1-driven xenograft model, indicating the therapeutic potential of this chemical class in targeting FGFR-dependent cancers.[5] Downstream signaling from FGFR includes the MAPK and PLCγ pathways.[5]

Inhibition of Other Key Cellular Processes

Beyond kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to target other critical cellular functions.

1. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been synthesized as inhibitors of tubulin polymerization.[6] Compound 15c from this series displayed potent anti-proliferative activity against MCF-7 breast cancer cells by arresting the cell cycle at the G2/M phase.[6] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin.[6]

2. Topoisomerase IIα Inhibition:

Topoisomerase IIα is an essential enzyme that resolves DNA tangles during replication and transcription. It is a well-established target for cancer chemotherapy. A pyrazolo[3,4-b]pyridine derivative, compound 8c , has been identified as a potent inhibitor of Topoisomerase IIα, with activity comparable to the clinically used drug etoposide.[7] This finding suggests that the 1H-pyrazolo[3,4-b]pyridine core can be a valuable scaffold for the development of new topoisomerase poisons.[7]

3. PD-1/PD-L1 Interaction Inhibition:

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. While monoclonal antibodies are the current standard of care for blocking this interaction, small molecule inhibitors offer potential advantages. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed to inhibit the PD-1/PD-L1 interaction, with compound D38 showing a potent IC50 value.[8]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget KinaseIC50 ValueCell Line/ModelReference
15yTBK10.2 nM-[1][2]
10gALK (L1196M)<0.5 nM-[3]
10gALK (wild-type)<0.5 nM-[3]
C03TRKA56 nMKm-12 cells[4]
7nFGFR1-H1581 xenograft[5]

Table 2: Other Biological Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundBiological Target/ProcessIC50/EC50 ValueCell Line/ModelReference
15cTubulin Polymerization (Anti-proliferative)0.067 µMMCF-7 cells[6]
8cTopoisomerase IIαComparable to Etoposide-[7]
D38PD-1/PD-L1 Interaction9.6 nM-[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the literature for the characterization of 1H-pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds (1H-pyrazolo[3,4-b]pyridine derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96- or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT or SRB Assay)
  • Cell Culture: Plate cells (e.g., MCF-7, Km-12) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan. Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with sulforhodamine B (SRB) solution. Wash away the unbound dye and solubilize the bound dye with a basic solution. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ALK, total ALK, phospho-Erk). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation levels.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the 1H-pyrazolo[3,4-b]pyridine core.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Effects Pathogen Recognition Pathogen Recognition Adaptor Proteins Adaptor Proteins Pathogen Recognition->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation 1H_Pyrazolo_3_4_b_pyridine 1H-Pyrazolo[3,4-b]pyridine (e.g., 15y) 1H_Pyrazolo_3_4_b_pyridine->TBK1 Inhibition IFN Production IFN Production IRF3->IFN Production

Caption: Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling ALK Fusion Protein ALK Fusion Protein Downstream Effectors\n(e.g., STAT3, PI3K, RAS) Downstream Effectors (e.g., STAT3, PI3K, RAS) ALK Fusion Protein->Downstream Effectors\n(e.g., STAT3, PI3K, RAS) 1H_Pyrazolo_3_4_b_pyridine 1H-Pyrazolo[3,4-b]pyridine (e.g., 10g) 1H_Pyrazolo_3_4_b_pyridine->ALK Fusion Protein Apoptosis Apoptosis 1H_Pyrazolo_3_4_b_pyridine->Apoptosis Induction Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors\n(e.g., STAT3, PI3K, RAS)->Cell Proliferation\n& Survival Experimental_Workflow_Kinase_Inhibition cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Western Blot Western Blot Cell Proliferation Assay->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

References

The Therapeutic Potential of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its structural similarity to purine has made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. This technical guide delves into the therapeutic potential of a specific derivative, 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, and the broader class of 4-substituted analogs. While direct extensive research on the 4-methoxy core is emerging, this document consolidates available data on related compounds to project its potential applications, outlines synthetic strategies, and details experimental protocols for its evaluation. Through a comprehensive review of existing literature, we aim to provide a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this chemical scaffold.

Introduction: The Prominence of the 1H-pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine nucleus is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have shown potential as inhibitors of a variety of enzymes and receptors, leading to applications in oncology, immunology, and neurology.[1][2][3] The core's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing targeted therapies.[4]

Numerous studies have highlighted the therapeutic promise of this class of compounds, with derivatives showing potent activity as:

  • Kinase Inhibitors: Targeting a wide array of kinases including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinases (TRKs), Monopolar spindle 1 (Mps1), Cyclin-dependent kinases (CDKs), and Fibroblast growth factor receptors (FGFRs).[2][3][5][6]

  • Anticancer Agents: Exhibiting antiproliferative activity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition.[7]

  • Antimicrobial and Antiviral Agents: Demonstrating efficacy against a range of pathogens.

  • Central Nervous System (CNS) Agents: Acting as dual orexin receptor antagonists with potential applications in sleep disorders.

This guide will focus on the largely unexplored potential of introducing a methoxy group at the 4-position of the 1H-pyrazolo[3,4-b]pyridine ring system, a substitution that can significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity.

Therapeutic Potential and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the therapeutic potential can be inferred from studies on closely related 4-substituted and methoxy-containing derivatives. The introduction of a methoxy group, an electron-donating substituent, at the 4-position can be expected to modulate the electron density of the pyridine ring, potentially influencing its interaction with biological targets.

Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors and donors, mimicking the adenine region of ATP and binding to the hinge region of kinase domains.

One notable study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of the ALK-L1196M mutant, a common resistance mutation in non-small cell lung cancer. In this series, a derivative containing a 4-methoxybenzamide moiety, N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide, demonstrated significant inhibitory activity.[6][8] This suggests that the 4-methoxy substitution on a pendant phenyl ring contributes favorably to the binding affinity.

dot

cluster_0 ALK Signaling Pathway ALK Receptor Tyrosine Kinase ALK Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling ALK Receptor Tyrosine Kinase->Downstream Signaling Phosphorylation Cascade Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling->Cell Proliferation and Survival This compound Derivative This compound Derivative This compound Derivative->ALK Receptor Tyrosine Kinase Inhibition

Caption: Proposed mechanism of action for a 4-methoxy-containing pyrazolopyridine derivative as an ALK inhibitor.

Anticancer Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated broad anticancer activity. For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines were synthesized and evaluated as tubulin polymerization inhibitors.[7] The presence of methoxy groups on the phenyl ring was crucial for their potent antiproliferative effects against breast cancer cells.[7] This highlights the potential of methoxy substitutions to enhance anticancer efficacy.

dot

cluster_1 Tubulin Polymerization Inhibition Workflow Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Methoxy-substituted Pyrazolopyridine Methoxy-substituted Pyrazolopyridine Methoxy-substituted Pyrazolopyridine->Tubulin Dimers Inhibition of Polymerization cluster_2 General Synthesis of 4-Substituted 1H-pyrazolo[3,4-b]pyridines 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Cyclization Cyclization Condensation->Cyclization 4-Substituted 1H-pyrazolo[3,4-b]pyridine 4-Substituted 1H-pyrazolo[3,4-b]pyridine Cyclization->4-Substituted 1H-pyrazolo[3,4-b]pyridine

References

A Technical Guide to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core structure in medicinal chemistry and drug discovery.[1] Recognized as a bioisostere of purines, it effectively mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a known cause of numerous diseases, most notably cancer, making kinases a critical class of therapeutic targets.[3][4] Derivatives of the 1H-pyrazolo[3,4-b]pyridine core, including those incorporating the 4-methoxy-phenyl group, have been extensively investigated and developed as potent inhibitors for various kinases, demonstrating significant potential in targeted therapy.[1][5]

This technical guide provides an in-depth overview of the 4-methoxy-1H-pyrazolo[3,4-b]pyridine core and its derivatives as kinase inhibitors. It covers the mechanism of action, target kinases, quantitative inhibitory data, detailed experimental protocols for their evaluation, and relevant signaling pathways.

Mechanism of Action

Derivatives built upon the 1H-pyrazolo[3,4-b]pyridine scaffold typically function as ATP-competitive inhibitors. The core structure orients itself within the ATP-binding pocket of the kinase, forming crucial hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the enzyme.[1][2] The pyrazole portion of the scaffold is particularly important, with the N1-H atom often acting as a hydrogen bond donor.[5] The pyridine nitrogen can serve as a hydrogen bond acceptor, further anchoring the inhibitor.[1] Substitutions at various positions on this bicyclic system allow for the optimization of potency, selectivity, and pharmacokinetic properties.[1]

Data Presentation: Kinase Inhibitory Activity

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop inhibitors against a multitude of kinases. The following tables summarize the in vitro inhibitory activity (IC50 values) of selected derivatives against various kinases and cancer cell lines. These compounds share the common pyrazolo[3,4-b]pyridine core, with some incorporating a methoxy-phenyl moiety, illustrating the scaffold's versatility.

Table 1: Enzymatic Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10g ALK (L1196M)<0.5[6]
ALK (wt)<0.5[6]
ROS1<0.5[6]
Compound 15y TBK10.2[7]
Compound 31 Mps12.596[8]
Compound 9a CDK21630[9]
CDK9262[9]
Compound 14g CDK2460[9]
CDK9801[9]
Compound C03 TRKA56[10]
Compound 8h DYRK1B3[11]
Afuresertib Akt10.08 (Ki)[3]
Compound 6 Aurora A160[3]

Table 2: Cellular Antiproliferative Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 10g H2228 (EML4-ALK)Lung CancerNot specified[6]
Compound C03 Km-12Colorectal Cancer0.304[10]
MCF-7Breast Cancer>40[10]
HUVECNormal Cells>36.69[10]
Compound 8h HCT116Colon Cancer1.6[11]
Compound 9a WI-38Normal Cells26.44[9]
Compound 14g WI-38Normal Cells21.81[9]
Compound 15c *MCF-7Breast Cancer0.067[12]
WI-38Normal Cells23.41[12]

*Note: Compound 15c acts as a tubulin polymerization inhibitor, not a kinase inhibitor, but shares the pyrazolo[3,4-b]pyridine core.

Signaling Pathway Visualization

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration.[5] Aberrant activation of this pathway is implicated in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent FGFR inhibitors, blocking downstream signaling.[1][5]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

FGFR signaling pathway and point of inhibition.

Experimental Protocols

Reliable and standardized experimental protocols are essential for the evaluation of kinase inhibitors. The following sections detail methodologies for key assays.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining in the reaction. A higher luminescence signal corresponds to greater inhibition.[4][13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (at a concentration near the Km for the target kinase)

  • Kinase assay buffer

  • Test Compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: Add 1 µL of each diluted compound, a positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[13]

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in kinase assay buffer.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of ATP solution to each well.[13]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, ensuring the reaction remains in the linear range.[13]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent (or equivalent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Kinase_Assay_Workflow A Prepare Serial Dilution of Compound in DMSO B Add Compound/Controls to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp (60-120 min) D->E F Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Read Luminescence (Plate Reader) G->H I Calculate % Inhibition & Determine IC50 H->I

Workflow for an In Vitro Kinase Inhibition Assay.

This assay determines a compound's effect on cell proliferation and is used to calculate the IC50 value in a cellular context.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Plate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours.[3]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Signal Measurement:

    • For MTS assays, measure the absorbance directly at the appropriate wavelength (e.g., 490 nm).

    • For MTT assays, first add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals, then measure the absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Treat Cells with Serially Diluted Compound B->C D Incubate for 48-72 hours C->D E Add MTS/MTT Reagent & Incubate D->E F Measure Absorbance (Plate Reader) E->F G Calculate % Viability & Determine IC50 F->G

Workflow for a Cell Viability Assay.

This protocol is used to confirm that the inhibitor affects its intended target within cells by assessing the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound and DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (against phosphorylated and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified time.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[3]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total target protein to ensure equal protein loading.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[3]

Western_Blot_Workflow A Treat Cells with Inhibitor B Lyse Cells & Quantify Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to Membrane C->D E Block & Incubate with Primary Antibody (e.g., p-Kinase) D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Add Chemiluminescent Substrate & Image Signal F->G H Analyze Band Intensity G->H

Workflow for Western Blotting Analysis.

References

The Ascendant Scaffold: A Technical Guide to 1H-Pyrazolo[3,4-b]pyridine Derivatives and Their Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold in drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, biomedical applications, and mechanisms of action of its derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory activities. The information is curated to assist researchers in navigating the landscape of this promising class of compounds.

Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole ring and the formation of a pyrazole ring on a pre-existing pyridine ring.[1][2] A commonly employed method involves the reaction of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds.[1] The Gould-Jacobs reaction, utilizing 3-aminopyrazole instead of aniline, is also a notable route to obtaining 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives.[1][2]

Biomedical Applications

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4][5][6][7][8] Their versatility makes them attractive candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives.[4][9][10][11] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), Topoisomerase IIα, and other key proteins involved in cell cycle regulation and proliferation.[9][10][12]

Table 1: Anticancer Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
9a Hela2.59CDK2/CDK9 Inhibition[9]
14g MCF74.66CDK2/CDK9 Inhibition[9]
14g HCT-1161.98CDK2/CDK9 Inhibition[9]
8h HCT1161.6DYRK1B Inhibition[4]
8c NCI 60-cell line panelGI50 MG-MID = 1.33Topoisomerase IIα Inhibition[10]
Antiviral Activity

The antiviral properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated against several viruses, including Herpes Simplex Virus type-1 (HSV-1) and Human Immunodeficiency Virus (HIV).[3][13] Certain derivatives have shown potent inhibitory effects on viral replication by targeting viral enzymes or processes like adsorption and penetration.[3][13]

Table 2: Antiviral Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism of ActionReference
ARA-04 HSV-11.00 ± 0.1010001000Inhibition of viral adsorption[3]
ARA-05 HSV-11.00 ± 0.0510001000Inhibition of viral adsorption[3]
AM-57 HSV-10.70 ± 0.10600857.1Interference with α- and γ-phases of replication[3]
3h HIV-1 RT<8--Reverse Transcriptase Inhibition[13]
Kinase Inhibitory Activity

The ability of 1H-pyrazolo[3,4-b]pyridines to act as kinase inhibitors is a cornerstone of their therapeutic potential, particularly in oncology.[12][14] They have been successfully designed to target a variety of kinases, including CDKs, Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[12][14][15][16][17]

Table 3: Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)ApplicationReference
BMS-265246 (21h) CDK1/cycB6Anticancer[12]
BMS-265246 (21h) CDK2/cycE9Anticancer[12]
15y TBK10.2Immuno-oncology, Anti-inflammatory[16][17]
8h DYRK1B3Anticancer[4]
Derivative Series ALK-L1196M-Anticancer (Crizotinib Resistance)[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Kinase Inhibition and Downstream Signaling

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FGFR, ALK) Kinase Target Kinase (e.g., ALK, FGFR, CDK, TBK1) Receptor->Kinase Activation Pyrazolo Pyrazolo pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative pyridine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Signal Transduction

Caption: General signaling pathway of kinase inhibition.

General Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow start Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives char Structural Characterization (NMR, MS, etc.) start->char invitro In vitro Anticancer Screening (e.g., NCI-60 panel) char->invitro dose Five-Dose Screening (Determine GI50/IC50) invitro->dose mechanistic Mechanistic Studies dose->mechanistic enzyme Enzyme Inhibition Assay (e.g., Topoisomerase IIα) mechanistic->enzyme cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Western Blot for Caspases) mechanistic->apoptosis end Lead Compound Identification mechanistic->end

Caption: Workflow for anticancer drug discovery.

Key Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature. For specific details, researchers should consult the primary references.

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and 1,3-Diketones
  • Reaction Setup: A mixture of a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound is prepared in a suitable solvent, often glacial acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, which can range from a few hours to overnight.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel.[15]

  • Characterization: The structure of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[15]

In Vitro Kinase Inhibition Assay (General Protocol)
  • Assay Components: The assay is typically performed in a microplate format and includes the target kinase, a specific substrate (often a peptide), ATP, and the test compound (1H-pyrazolo[3,4-b]pyridine derivative) at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified using various detection methods. Common platforms include radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).[17]

  • Data Analysis: The inhibitory activity of the compound is determined by measuring the signal at different concentrations. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[17]

Cell Proliferation (Antiproliferative) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with increasing concentrations of the 1H-pyrazolo[3,4-b]pyridine derivatives for a specified period, typically 48 or 72 hours.[17]

  • Viability Assessment: Cell viability is assessed using a variety of methods. The most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the sulforhodamine B (SRB) assay, which quantifies total cellular protein.[17]

  • Data Analysis: The absorbance or fluorescence is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 or IC50 value (concentration causing 50% inhibition of cell growth) is determined.[10]

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer, antiviral, and kinase inhibitory activities. The synthetic accessibility and the potential for diverse substitutions around the core structure provide a rich opportunity for further optimization and the generation of new drug candidates. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable heterocyclic system.

References

The Rise of Pyrazolo[3,4-b]pyridines: A New Scaffold for Potent TRK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Discovery and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as Tropomyosin Receptor Kinase (TRK) Inhibitors.

Introduction: The Therapeutic Promise of Targeting TRK Kinases

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1] However, chromosomal rearrangements leading to fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) are oncogenic drivers in a wide array of adult and pediatric cancers.[1] These genetic alterations result in the constitutive activation of TRK kinase activity, triggering downstream signaling cascades that promote unchecked cell proliferation, survival, and differentiation.[1] The first-generation TRK inhibitors, Larotrectinib and Entrectinib, have demonstrated remarkable efficacy in treating TRK fusion-positive cancers, validating TRK as a significant therapeutic target.[1] This success has spurred further research into novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles, leading to the exploration of pyrazolo[3,4-b]pyridine derivatives as a promising new class of TRK inhibitors.[1]

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry due to its versatile biological activities, including its potential as a kinase inhibitor.[2] This scaffold serves as a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its interactions with the ATP-binding pocket of kinases.[1] The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region.[1]

In the context of TRK inhibition, a scaffold hopping strategy from known inhibitors led to the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives.[1] This approach aimed to identify novel chemical entities with potent and selective inhibitory activity against the TRK kinase family.

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors

Based on a key study, 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA kinase.[1] While the complete dataset for all 38 compounds is not publicly available, the study highlights several compounds with significant potency. The initial lead compound, A01 , showed weak inhibitory activity with an IC50 of 0.293 μM against TRKA.[1] Through systematic structural modifications, significant improvements in potency were achieved.

The most potent compounds identified were C03 , C09 , and C10 , with TRKA IC50 values of 56 nM, 57 nM, and 26 nM, respectively.[1] These compounds were found to be pan-TRK inhibitors, also demonstrating inhibitory activity against TRKB and TRKC.[1]

Key Quantitative Data

The following table summarizes the in vitro inhibitory activities of the lead compound and the most potent pyrazolo[3,4-b]pyridine derivatives against TRK kinases, along with a comparison to the approved TRK inhibitor, Larotrectinib.

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)KM-12 Cell Proliferation IC50 (μM)
A01 293Not ReportedNot ReportedNot Reported
C03 56Not ReportedNot Reported0.304
C09 57Not ReportedNot ReportedNot Reported
C10 26Not ReportedNot ReportedNot Reported
Larotrectinib3.0130.2Not Reported in this study

Data sourced from Liu et al. (2023).[1]

Compound C03 also exhibited promising cellular activity, inhibiting the proliferation of the KM-12 human colon cancer cell line, which harbors an NTRK fusion, with an IC50 value of 0.304 μM.[1] Importantly, C03 showed high selectivity, with weak activity against the TRKA-independent breast cancer cell line MCF-7 (IC50 > 40 μM) and the normal human umbilical vein endothelial cell line HUVEC (IC50 > 36.69 μM), suggesting a low risk of off-target effects.[1]

Further characterization of C03 revealed good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and evaluation of pyrazolo[3,4-b]pyridine-based TRK inhibitors.

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[3][4]

In the specific synthesis of the TRK inhibitors discussed, the key intermediate was prepared from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1] The synthesis involved iodination, protection of the pyrazole nitrogen, and a Buchwald-Hartwig coupling reaction to introduce the side chains.[1]

In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity of the synthesized compounds against TRK kinases was determined using an HTRF assay. This assay measures the phosphorylation of a substrate by the kinase.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of the TRK kinase (TRKA, TRKB, or TRKC) in kinase buffer.

    • Prepare a solution of the biotinylated substrate and ATP in kinase buffer.

    • Serially dilute the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to each well and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate the plate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor/donor fluorescence).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed in the KM-12 colon cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding:

    • Seed KM-12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Visualizing the TRK Signaling Pathway and Inhibitor Discovery Workflow

TRK Signaling Cascade

The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling pathways critical for cell survival and proliferation, including the Ras/Erk, PI3K/Akt, and PLC-γ pathways.

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binds to Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ras Ras Dimerization->Ras activates PI3K PI3K Dimerization->PI3K activates PLCg PLC-γ Dimerization->PLCg activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG IP3->Proliferation PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified TRK signaling pathway.

Experimental Workflow for TRK Inhibitor Discovery

The discovery of novel TRK inhibitors follows a structured workflow, from initial computational design and synthesis to comprehensive in vitro and in vivo evaluation.

Inhibitor_Discovery_Workflow Design Scaffold Hopping & Computational Design Synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Design->Synthesis Biochemical_Screening In Vitro Kinase Assay (TRKA, TRKB, TRKC) Synthesis->Biochemical_Screening SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Screening->SAR SAR->Design Cell_Based_Assay Cell Proliferation Assay (e.g., KM-12) SAR->Cell_Based_Assay Selectivity Selectivity Profiling (Other Kinases, Normal Cells) Cell_Based_Assay->Selectivity ADME In Vitro ADME Profiling (Plasma Stability, CYP Inhibition) Selectivity->ADME Lead_Optimization Lead Optimization ADME->Lead_Optimization

Caption: General workflow for the discovery of TRK inhibitors.

Conclusion and Future Perspectives

The discovery of pyrazolo[3,4-b]pyridine derivatives as potent pan-TRK inhibitors represents a significant advancement in the pursuit of novel therapeutics for TRK fusion-positive cancers. The lead compound, C03 , demonstrates promising in vitro potency, cellular activity, and a favorable preliminary safety profile.[1] These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold as a valuable template for the design of next-generation TRK inhibitors.

Future research in this area will likely focus on several key aspects:

  • Comprehensive SAR elucidation: A detailed analysis of the full set of synthesized compounds will provide a deeper understanding of the structural requirements for potent and selective TRK inhibition.

  • Lead optimization: Further chemical modifications of the most promising compounds, such as C03 , could lead to improvements in potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation: The efficacy of lead compounds needs to be validated in preclinical animal models of TRK fusion-positive cancers.

  • Overcoming resistance: Investigating the activity of these novel inhibitors against known resistance mutations that can arise during treatment with first-generation TRK inhibitors is a critical next step.

The continued exploration of the pyrazolo[3,4-b]pyridine scaffold holds great promise for the development of new and effective treatment options for patients with TRK-driven malignancies.

References

Unlocking New Frontiers in Oncology: A Technical Guide to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore a diverse array of chemical scaffolds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This technical guide focuses on 4-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives, a class of compounds that has shown considerable promise as potent inhibitors of various protein kinases implicated in oncogenesis. This document provides an in-depth overview of the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their application in cancer research and drug development. We will delve into the specific kinase targets, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation in this exciting field.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of the this compound scaffold have been identified as potent inhibitors of several crucial kinases that drive cancer progression. These kinases are often dysregulated in various malignancies, leading to uncontrolled cell proliferation, survival, and metastasis. The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways.

Key kinase targets for this compound derivatives include:

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements and mutations are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of ALK.[1]

  • Cyclin-Dependent Kinases (CDK2 & CDK9): CDKs are master regulators of the cell cycle. Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. This compound derivatives have been developed as selective and potent FGFR inhibitors.

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, a crucial process for ensuring accurate chromosome segregation during mitosis. Inhibition of Mps1 can lead to mitotic catastrophe and cell death in cancer cells.

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumor types. Pyrazolo[3,4-b]pyridine derivatives have been identified as effective inhibitors of TRK kinases.[1]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
10d ALK-wt69[1]
10d ALK-L1196M19[1]
10g ALK-wt<0.5[1]
10g ALK-L1196M<0.5[1]
10g ROS1<0.5[1]
Compound 8 CDK2/cyclin A2650[2]
Compound 7n FGFR10.3[3]
Compound 31 Mps12.596[4]
Compound C03 TRKA56[1]
Compound C10 TRKA26[5]

Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 8c MV4-11Leukemia0.72[6]
Compound 9a HelaCervical Cancer2.59[7]
Compound 14g HCT-116Colon Cancer1.98[7]
Compound 14g MCF7Breast Cancer4.66[7]
Compound 7n H1581Lung Cancer0.0017[3]
Compound 31 MDA-MB-468Breast CancerN/A[4]
Compound 31 MV4-11LeukemiaN/A[4]
Compound C03 Km-12Colon Cancer0.304[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core

A common synthetic route to the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. The following is a generalized procedure:

Scheme 1: General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 3-Aminopyrazole C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D 1H-Pyrazolo[3,4-b]pyridine C->D Formation of Pyridine Ring

Caption: General synthetic scheme for 1H-pyrazolo[3,4-b]pyridines.

Procedure:

  • To a solution of the 3-aminopyrazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 equivalents).

  • The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

Note: Specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is determined using a variety of assay formats, such as radiometric assays or fluorescence-based assays.

Experimental Workflow: In Vitro Kinase Assay

A Prepare kinase, substrate, and ATP solution B Add test compound (various concentrations) A->B C Incubate to allow kinase reaction B->C D Stop reaction and measure signal C->D E Calculate IC50 values D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Kinase reactions are typically performed in a 96-well or 384-well plate format.

  • To each well, add the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Procedure:

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle distribution.

Apoptosis Assay by Annexin V Staining

This assay is used to detect apoptosis (programmed cell death) in cells treated with a test compound.

Procedure:

  • Treat cancer cells with the test compound for a desired period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

ALK Signaling Pathway

ALK_Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Inhibition of the ALK signaling pathway.

CDK2/Cyclin E Signaling Pathway

CDK2_Signaling cluster_s_phase S-Phase Entry CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->CyclinE_CDK2 E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: Blockade of the G1/S transition via CDK2 inhibition.

FGFR Signaling Pathway

FGFR_Signaling cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->FGFR Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of FGFR-mediated oncogenic signaling.

Mps1 Kinase and Spindle Assembly Checkpoint

Mps1_SAC cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Kinase MAD2 MAD2 Mps1->MAD2 Phosphorylation BUBR1 BUBR1 Mps1->BUBR1 Phosphorylation Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->Mps1 Kinetochore Unattached Kinetochore Kinetochore->Mps1 Recruitment & Activation MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUBR1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase

Caption: Disruption of the spindle assembly checkpoint by Mps1 inhibition.

TRKA Signaling Pathway

TRKA_Signaling cluster_downstream Downstream Signaling cluster_effects Cellular Responses TRKA TRKA Receptor RAS_ERK RAS-ERK Pathway TRKA->RAS_ERK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg NGF Nerve Growth Factor (NGF) NGF->TRKA Binding & Dimerization Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->TRKA Proliferation Cell Proliferation RAS_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: Inhibition of neurotrophic signaling via the TRKA receptor.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors for cancer therapy. The extensive research highlighted in this guide demonstrates the potential of these compounds to target key oncogenic drivers with high efficacy and selectivity. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules.

Future research in this area should focus on:

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.

  • Overcoming Drug Resistance: Investigating the efficacy of these inhibitors against known resistance mutations in their target kinases is crucial for their long-term clinical success.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.

  • In Vivo Efficacy and Safety: Rigorous preclinical in vivo studies are necessary to establish the anti-tumor efficacy and safety profiles of lead compounds before they can advance to clinical trials.

References

in vitro anticancer activity of novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This technical guide provides a comprehensive overview of the synthesis, in vitro anticancer activity, and mechanism of action of two novel series of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. The content is based on a key study that evaluated these compounds against various cancer cell lines, investigated their effects on the cell cycle and apoptosis, and identified their potential molecular targets.[1][2]

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic moiety found in numerous compounds with demonstrated anticancer properties.[1] These agents often exert their effects through various mechanisms, including the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][3] Building on this, two new series of pyrazolo[3,4-b]pyridine derivatives, designated as series 9a–h and 14a–h , were synthesized and evaluated for their potential as anticancer agents.[1] This guide details the findings, focusing on the most potent compounds, 9a and 14g .

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the target compounds involves a multi-step chemical process. The general workflow begins with commercially available starting materials, proceeding through key intermediates to yield the final pyrazolo[3,4-b]pyridine scaffold.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Products A Aryl Aldehydes D Knoevenagel Condensation A->D B Malononitrile / Ethyl Cyanoacetate B->D C 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole E Michael Addition & Cyclization C->E D->E Forms α,β-unsaturated nitrile intermediate F Target 4-Aryl-3-(4-methoxyphenyl)-1-phenyl- 1H-pyrazolo[3,4-b]pyridines (9a-h, 14a-h) E->F One-pot reaction G A Synthesized Compounds (9a, 14g) B In Vitro Cytotoxicity Screening (MTT Assay on Hela, MCF-7, HCT-116) A->B C Selectivity Check (MTT Assay on WI-38 Normal Cells) B->C Identify most potent compounds D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) C->E F Enzymatic Assay (CDK2 & CDK9 Inhibition) C->F G Elucidation of Mechanism of Action D->G E->G F->G G cluster_drug Pyrazolo[3,4-b]pyridines cluster_targets Molecular Targets cluster_effects Cellular Effects drug Compounds 9a & 14g cdk2 CDK2 drug->cdk2 Inhibition cdk9 CDK9 drug->cdk9 Inhibition arrest Cell Cycle Arrest (S or G2/M Phase) cdk2->arrest regulates G1/S transition cdk9->arrest regulates transcription apoptosis Induction of Apoptosis arrest->apoptosis outcome Inhibition of Cancer Cell Proliferation apoptosis->outcome

References

Pyrazolo[3,4-b]pyridine Derivatives as Potent Inhibitors of Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrazolo[3,4-b]pyridine derivatives as a promising class of tubulin polymerization inhibitors for cancer therapy. It covers their mechanism of action, structure-activity relationships, and key experimental data. Detailed protocols for essential biological assays and visualizations of the underlying signaling pathways are included to facilitate further research and development in this area.

Core Mechanism of Action: Targeting Microtubule Dynamics

Pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects primarily by inhibiting tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds lead to a cascade of events culminating in cell cycle arrest and apoptosis.

Molecular docking studies have shown that many pyrazolo[3,4-b]pyridine derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint. This checkpoint failure ultimately triggers cell cycle arrest at the G2/M phase and induces programmed cell death (apoptosis).[1][2]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives (IC50, µM)

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)K562 (Leukemia)Notes
Compound 15c 0.067 ± 0.003----Also showed high selectivity over normal WI-38 cells (IC50 = 23.41 ± 1.53 µM).[1]
Compound 8c ----0.72Exhibited broad-spectrum antiproliferative activity.[3]
Compound 14a -5.94.2--Potent analogue against HepG2 and HeLa cells.[4]
Compound 14d -----Stood out as an efficient antiproliferative agent in the NCI 60-cell line panel.[4]
Compound I2 5.085.043.715.72-Active against multiple tumor cell lines.[5]

Table 2: Tubulin Polymerization Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Compound 15c Strong inhibition (qualitative)Colchicine-
Compound I2 Potent inhibition (qualitative)Colchicine-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize pyrazolo[3,4-b]pyridine derivatives as tubulin polymerization inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A general synthetic route for N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives involves a multi-step process.[1] A key intermediate is often formed through the condensation of a 5-amino-1H-pyrazole with a β-ketoester, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. Subsequent modifications, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various substituents.[6]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[7][8][9][10][11]

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Control compounds (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as a destabilizer)

  • Black 96-well microplate, non-binding

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

    • Prepare a 10x stock of GTP (10 mM).

    • Prepare a working solution of the fluorescent reporter in General Tubulin Buffer.

    • Prepare serial dilutions of the test and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture Preparation (on ice):

    • In each well of the pre-chilled 96-well plate, add the appropriate volume of the test compound or control.

    • Prepare a master mix of tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

    • Add the fluorescent reporter to the master mix.

  • Initiation and Measurement:

    • Initiate the polymerization reaction by adding the tubulin master mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) from the slope of the linear phase of the curve.

    • Calculate the IC50 value by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Colchicine Competitive Binding Assay

This assay determines if the test compounds bind to the colchicine-binding site on tubulin by measuring their ability to displace radiolabeled colchicine.[14][15][16][17][18]

Materials:

  • Purified tubulin

  • [³H]Colchicine

  • Test compounds

  • Scintillation proximity assay (SPA) beads (streptavidin-coated)

  • Biotinylated tubulin (optional, for SPA-based assay)

  • Assay buffer (e.g., 10 mM phosphate buffer with 10 mM MgCl₂)

  • Scintillation counter

Procedure (SPA-based):

  • Incubation:

    • In a microplate, incubate biotinylated tubulin with various concentrations of the test compound and a fixed concentration of [³H]colchicine.

  • SPA Bead Addition:

    • Add streptavidin-coated SPA beads to the mixture. The biotinylated tubulin will bind to the beads.

  • Measurement:

    • When [³H]colchicine is bound to the tubulin, it is in close proximity to the SPA beads, leading to the emission of light that can be detected by a scintillation counter.

    • Unbound [³H]colchicine in the solution is too far from the beads to produce a signal.

  • Data Analysis:

    • A decrease in the scintillation signal in the presence of the test compound indicates displacement of [³H]colchicine and suggests binding to the colchicine site.

    • Calculate the Ki (inhibition constant) from the competition binding curve.

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization by pyrazolo[3,4-b]pyridine derivatives triggers a series of cellular events, leading to cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest Pathway

G2M_Arrest

Apoptosis Induction Pathway

Apoptosis_Induction

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow

Conclusion

Pyrazolo[3,4-b]pyridine derivatives represent a versatile and potent class of tubulin polymerization inhibitors with significant potential for the development of new anticancer agents. Their ability to bind to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis, provides a clear mechanism of action. The structure-activity relationship studies have identified key chemical features that contribute to their high potency. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued investigation and optimization of these promising compounds. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic potential.

References

In-Depth Technical Guide: Anti-Angiogenic Effects of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-angiogenic properties of a novel class of compounds, N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines. The primary focus is on the lead compound, designated 15c , which has demonstrated significant potential as a tubulin polymerization inhibitor with potent anti-angiogenic and anti-proliferative activities. This document collates available quantitative data, details established experimental protocols for assessing anti-angiogenic efficacy, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Core Compound Profile: Compound 15c

A new series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated for their biological activities. Among them, compound 15c has emerged as a lead candidate due to its potent anti-proliferative and anti-angiogenic effects.[1]

Mechanism of Action

The primary mechanism of action for compound 15c is the inhibition of tubulin polymerization .[1] Molecular docking studies have indicated that compound 15c effectively occupies the colchicine-binding pocket of tubulin.[1] By disrupting microtubule dynamics, compound 15c induces cell cycle arrest at the G2/M phase, leading to its anti-proliferative effects.[1] This disruption of the cytoskeleton in endothelial cells is a key factor in its anti-angiogenic properties.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of compound 15c.

Assay Cell Line Parameter Value Reference
Anti-proliferative ActivityMCF-7 (Human breast adenocarcinoma)IC500.067 ± 0.003 µM[1]
SelectivityWI-38 (Normal human embryonic lung fibroblasts)IC5023.41 ± 1.53 µM[1]

Note: Specific quantitative data for the anti-angiogenic assays (HUVEC migration, invasion, and tube formation) for compound 15c are not publicly available in the reviewed literature abstracts. The primary study reports that compound 15c blocks these processes, but does not provide specific IC50 values or percentage inhibition in the abstract.[1]

In Vitro Anti-Angiogenic Effects

Compound 15c has been shown to inhibit several key processes in angiogenesis, primarily evaluated using Human Umbilical Vein Endothelial Cells (HUVECs).[1]

  • Inhibition of Cell Migration and Invasion: Angiogenesis requires endothelial cells to migrate and invade the surrounding extracellular matrix. Compound 15c has been demonstrated to block these processes in HUVECs.[1]

  • Inhibition of Tube Formation: The formation of capillary-like structures (tubes) by endothelial cells is a critical step in angiogenesis. Compound 15c effectively inhibits tube formation by HUVECs and can disrupt newly formed tubes.[1]

  • Regulation of MMPs and TIMPs: Matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) play a crucial role in the degradation and remodeling of the extracellular matrix during angiogenesis. Compound 15c has been shown to regulate both MMP-9 and TIMP-1 in HUVECs, suggesting a mechanism for its anti-invasive effects.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Compound 15c in Endothelial Cells

The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines.

G cluster_0 Compound 15c Action cluster_1 Cellular Effects in Endothelial Cells cluster_2 Anti-Angiogenic Outcomes Compound_15c N-(3,4,5-trimethoxyphenyl)-1H- pyrazolo[3,4-b]pyridin-3-amine (15c) Tubulin Tubulin (Colchicine-binding site) Compound_15c->Tubulin Inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cytoskeletal_Instability Cytoskeletal Instability Microtubule_Disruption->Cytoskeletal_Instability Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest MMP_TIMP_Regulation Regulation of MMP-9 and TIMP-1 Cytoskeletal_Instability->MMP_TIMP_Regulation Inhibition_Migration Inhibition of Cell Migration Cytoskeletal_Instability->Inhibition_Migration Inhibition_Tube_Formation Inhibition of Tube Formation Cytoskeletal_Instability->Inhibition_Tube_Formation Inhibition_Invasion Inhibition of Cell Invasion MMP_TIMP_Regulation->Inhibition_Invasion

Caption: Proposed mechanism of anti-angiogenic action.

Experimental Workflow: In Vitro Anti-Angiogenesis Assays

The following diagram outlines the typical workflow for the key in vitro assays used to evaluate the anti-angiogenic effects of compound 15c.

G cluster_0 HUVEC Culture cluster_1 Treatment cluster_2 Anti-Angiogenesis Assays cluster_3 Analysis Culture_HUVECs Culture HUVECs Treat_Cells Treat with Compound 15c (various concentrations) Culture_HUVECs->Treat_Cells Tube_Formation Tube Formation Assay Treat_Cells->Tube_Formation Migration_Assay Migration Assay (Wound Healing or Transwell) Treat_Cells->Migration_Assay Invasion_Assay Invasion Assay (Transwell with Matrigel) Treat_Cells->Invasion_Assay Analyze_Tubes Quantify Tube Length and Branch Points Tube_Formation->Analyze_Tubes Analyze_Migration Measure Wound Closure or Migrated Cells Migration_Assay->Analyze_Migration Analyze_Invasion Count Invading Cells Invasion_Assay->Analyze_Invasion

Caption: General workflow for in vitro anti-angiogenesis assays.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited. These should be adapted based on specific laboratory conditions and the detailed procedures outlined in the primary research article.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HUVEC Tube Formation Assay
  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Visualization: Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow HUVECs to a confluent monolayer in a 6-well or 12-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh media containing various concentrations of the test compound.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to assess cell migration.

Cell Invasion Assay (Transwell Assay)
  • Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel.

  • Cell Seeding: Seed HUVECs in serum-free media in the upper chamber of the Transwell insert in the presence of various concentrations of the test compound.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 18-24 hours to allow for cell invasion through the Matrigel and the membrane.

  • Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the extent of invasion.

Tubulin Polymerization Inhibition Assay
  • Reaction Setup: In a 96-well plate, combine purified tubulin with a GTP-containing buffer.

  • Compound Addition: Add various concentrations of the N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine compound or a vehicle control. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The change in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control.

Conclusion

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines, particularly compound 15c, represent a promising new class of anti-angiogenic agents. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to the disruption of key endothelial cell functions required for the formation of new blood vessels. The potent anti-proliferative activity against cancer cell lines, coupled with their anti-angiogenic effects, highlights their potential for further development as anti-cancer therapeutics. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The described methodology follows a robust and reliable two-step synthetic sequence, commencing with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxy group at the C4-position. This compound serves as a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Synthetic Strategy

The synthesis of this compound is achieved via a two-step process. The initial step involves the formation of a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. This is accomplished through a Gould-Jacobs type reaction between 3-amino-1H-pyrazole and diethyl 2-(ethoxymethylene)malonate, followed by a chlorination step. The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by a methoxy group using sodium methoxide.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
14-Chloro-1H-pyrazolo[3,4-b]pyridineC₆H₄ClN₃153.5775-85¹H NMR, ¹³C NMR, MS
2This compoundC₇H₇N₃O149.1580-90¹H NMR, ¹³C NMR, MS, IR

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

This procedure involves the condensation of 3-amino-1H-pyrazole with diethyl 2-(ethoxymethylene)malonate to form an intermediate which is then cyclized and chlorinated.

Materials:

  • 3-Amino-1H-pyrazole

  • Diethyl 2-(ethoxymethylene)malonate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol (absolute)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • A mixture of 3-amino-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in absolute ethanol is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude intermediate is suspended in toluene, and phosphorus oxychloride (3.0-5.0 eq) is added cautiously.

  • The mixture is heated at reflux for 3 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-1H-pyrazolo[3,4-b]pyridine as a solid.

Step 2: Synthesis of this compound

This procedure details the nucleophilic substitution of the 4-chloro substituent with a methoxy group.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous methanol, sodium methoxide (1.5-2.0 eq) is added.

  • The reaction mixture is heated at reflux for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a pure solid.

Mandatory Visualization

Synthesis_Workflow Reactant1 3-Amino-1H-pyrazole Process1 Condensation & Chlorination (POCl₃) Reactant1->Process1 Reactant2 Diethyl 2-(ethoxymethylene)malonate Reactant2->Process1 Reactant3 Sodium Methoxide Process2 Nucleophilic Substitution Reactant3->Process2 Intermediate1 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate1->Process2 Product This compound Process1->Intermediate1 Process2->Product

Application Notes and Protocols for 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives represent a significant class of heterocyclic compounds with broad applications in biomedical research and drug discovery. These compounds have been extensively studied as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. Their core structure, 1H-pyrazolo[3,4-b]pyridine, serves as a versatile scaffold for the development of targeted therapies. This document provides detailed application notes and protocols for the use of this compound and its analogs in cell-based assays, focusing on their utility as kinase inhibitors in cancer research.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Tropomyosin receptor kinases (TRKs).[1][2][3][4][5][6][7][8] The specific compound, N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide, a 4-methoxy derivative, has shown potent inhibitory activity against wild-type ALK and the crizotinib-resistant ALK-L1196M mutant.[1]

Data Presentation: Kinase and Cell Line Inhibition

The following tables summarize the inhibitory activities of various this compound derivatives against different kinases and cancer cell lines.

Table 1: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
10d (4-methoxy derivative)ALK-wt69[1]
10d (4-methoxy derivative)ALK-L1196M19[1]
10gALK-wt<0.5[1]
10gALK-L1196M<0.5[1]
10gROS1<0.5[1]
9aCDK21630 ± 9[2]
14gCDK2460 ± 24[2]
9aCDK9262 ± 13[2]
14gCDK9801 ± 41[2]
4aFGFR10.3[4]
15yTBK10.2[5][8]
31Mps12.596[6]
C03TRKA56[7]

Table 2: Anti-proliferative Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
9aHelaCervical Cancer2.59[2]
14gMCF7Breast Cancer4.66[2]
14gHCT-116Colon Cancer1.98[2]
15cMCF-7Breast Cancer0.067 ± 0.003
8cNCI-60 PanelVarious1.33 (MG-MID)[9]
D38PD-L1/TCR-CHO & PD-1-Jurkat(Co-culture model)1.61 (EC50)

Signaling Pathways

This compound and its analogs primarily exert their effects by inhibiting protein kinases involved in critical cancer-related signaling pathways.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase.[1] Gene rearrangements involving ALK can lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1] Downstream signaling cascades activated by ALK include the Ras-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and invasion.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Compound 4-Methoxy-1H-pyrazolo [3,4-b]pyridine Derivative Compound->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of a this compound derivative.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are essential for the regulation of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[2]

CDK_Signaling_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK9_CyclinT CDK9/Cyclin T CDK9_CyclinT->S Transcription Elongation Compound Pyrazolo[3,4-b]pyridine Derivative Compound->CDK2_CyclinE Compound->CDK2_CyclinA Compound->CDK9_CyclinT Apoptosis Apoptosis Compound->Apoptosis

Caption: Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives disrupts the cell cycle.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound derivatives.

General Experimental Workflow

A typical workflow for evaluating a novel pyrazolo[3,4-b]pyridine derivative involves a series of in vitro cell-based assays to determine its biological activity.

Experimental_Workflow Start Start: Synthesized Pyrazolo[3,4-b]pyridine Derivative Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep CellCulture Culture Cancer Cell Lines (e.g., H2228, MCF-7, HCT-116) Prep->CellCulture Viability Cell Viability Assay (MTT, MTS, or Resazurin) CellCulture->Viability IC50 Determine IC50 Value Viability->IC50 KinaseAssay In Vitro Kinase Assay (e.g., ALK, CDK2/9) IC50->KinaseAssay Mechanism Mechanism of Action Studies IC50->Mechanism End End: Data Analysis and Interpretation KinaseAssay->End Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Western Blot Analysis (Phospho-ALK, PARP cleavage, etc.) Mechanism->WesternBlot Apoptosis->End CellCycle->End WesternBlot->End

Caption: A general experimental workflow for the in vitro evaluation of a pyrazolo[3,4-b]pyridine derivative.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., H2228, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11][12]

    • Incubate the plate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound derivative

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Protocol 3: Western Blot Analysis for Phospho-ALK

This protocol is used to determine if the this compound derivative inhibits the phosphorylation of its target kinase, ALK.

Materials:

  • This compound derivative

  • ALK-positive cancer cell line (e.g., H2228)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells as described for the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies against total ALK and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

The this compound scaffold is a promising platform for the development of potent and selective kinase inhibitors for cancer therapy. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in cell-based assays to elucidate their mechanisms of action and evaluate their therapeutic potential. Careful experimental design and data interpretation are crucial for advancing our understanding of these promising anti-cancer agents.

References

Development of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Cancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown significant promise as therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the development and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as anticancer agents, with a focus on their roles as Cyclin-Dependent Kinase (CDK) inhibitors and tubulin polymerization inhibitors.

I. Application Notes: 1H-Pyrazolo[3,4-b]pyridine Derivatives in Oncology

Mechanism of Action: Dual Targeting of Cell Cycle and Cytoskeleton

1H-Pyrazolo[3,4-b]pyridine derivatives have been successfully designed to target fundamental processes in cancer cell proliferation and survival. Two of the most prominent mechanisms of action are the inhibition of Cyclin-Dependent Kinases (CDKs) and the disruption of microtubule dynamics through inhibition of tubulin polymerization.

  • CDK Inhibition: Certain derivatives act as potent inhibitors of CDK2 and CDK9.[1] CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition in the cell cycle.[2][3] Its inhibition leads to cell cycle arrest, preventing DNA replication and cell division.[1]

  • Tubulin Polymerization Inhibition: Other derivatives bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase, ultimately inducing apoptosis.[4]

Therapeutic Rationale

The dual targeting capabilities of the 1H-pyrazolo[3,4-b]pyridine scaffold make it a highly attractive candidate for cancer therapy. By simultaneously attacking the cell cycle machinery and the structural components essential for cell division, these compounds can induce potent cytotoxic effects in a variety of cancer cell lines.

Featured Compounds and In Vitro Efficacy

Several lead compounds from different chemical series have demonstrated significant in vitro anticancer activity. The following tables summarize the cytotoxic and kinase inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives.

Table 1: Cytotoxicity of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives [1]

CompoundCell LineIC50 (µM)
9a HeLa2.59
MCF7>50
HCT-116>50
14g HeLa>50
MCF74.66
HCT-1161.98
Doxorubicin HeLa2.35
MCF74.57
HCT-1162.11

Table 2: CDK2 and CDK9 Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives [1]

CompoundCDK2 IC50 (µM)CDK9 IC50 (µM)
9a 1.6300.262
14g 0.4600.801
Ribociclib 0.0680.050

Table 3: Cytotoxicity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives as Tubulin Polymerization Inhibitors [4]

CompoundCell LineIC50 (µM)
15c MCF-70.067
WI-38 (normal)23.41

II. Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

Synthesis Protocols

2.1.1 General Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

This procedure describes a multi-step synthesis starting from substituted acetophenones.

  • Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one. To a solution of 1-(4-methoxyphenyl)ethan-1-one in acetic acid, add bromine dropwise with stirring at room temperature for 1 hour.

  • Step 2: Synthesis of 2-(4-methoxyphenyl)-2-oxoacetonitrile. The bromo derivative from Step 1 is reacted with potassium cyanide in an ethanol/water mixture with stirring at room temperature for 2 hours.

  • Step 3: Synthesis of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. The product from Step 2 is refluxed with phenylhydrazine in ethanol for 6 hours.

  • Step 4: Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. The pyrazole derivative from Step 3 is reacted with the appropriate chalcone in the presence of a base to yield the final pyrazolo[3,4-b]pyridine derivatives.

2.1.2 General Synthesis of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines [4]

This protocol outlines the synthesis of tubulin polymerization inhibitors.

  • Step 1: Synthesis of Substituted Pyrazolo[3,4-b]pyridines. This typically involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.

  • Step 2: Chlorination. The resulting pyrazolo[3,4-b]pyridin-ol is chlorinated using a reagent such as phosphorus oxychloride.

  • Step 3: Amination. The chlorinated intermediate is then reacted with 3,4,5-trimethoxyaniline in the presence of a suitable catalyst and base to afford the final N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.

In Vitro Biological Evaluation Protocols

2.2.1 MTT Assay for Cell Viability [6]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

    • Complete culture medium

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2.2 In Vitro Kinase Inhibition Assay (Luminescence-Based) [7]

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Recombinant kinase (e.g., CDK2/Cyclin E)

    • Kinase substrate peptide

    • ATP

    • Test compounds

    • Kinase assay buffer

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the kinase and the test compound. Incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the luminescence-based kit according to the manufacturer's instructions.

    • Measure the luminescence signal.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2.2.3 Cell Cycle Analysis by Flow Cytometry [8][9]

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cells

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

2.2.4 Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining [10]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

2.2.5 Western Blot Analysis for Protein Expression and Phosphorylation [11]

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-CDK2, anti-phospho-CDK2, anti-tubulin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

III. Visualization of Signaling Pathways and Workflows

Signaling Pathways

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E-CDK2 (Active) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes Pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->CDK2 inhibits

Caption: CDK2/Cyclin E signaling pathway and inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

Tubulin_Polymerization_Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Metaphase Metaphase Alignment Mitotic_Spindle->Metaphase G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Anaphase Anaphase Separation Metaphase->Anaphase Cell_Division Successful Cell Division Anaphase->Cell_Division Pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->Tubulin_dimers inhibits polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization and induction of apoptosis by 1H-pyrazolo[3,4-b]pyridine derivatives.

Experimental Workflows

Anticancer_Screening_Workflow Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Kinase_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for the in vitro evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as anticancer agents.

References

Application of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in CDK Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. This scaffold serves as a bioisostere of the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the application of this compound derivatives as CDK inhibitors, including their biological activity, and detailed protocols for their evaluation.

Biological Activity of this compound Derivatives

Derivatives of the this compound core have demonstrated potent inhibitory activity against several members of the CDK family, most notably CDK1, CDK2, and CDK9. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives.

Table 1: CDK Inhibition Data

Compound IDTarget CDKIC50 (µM)Reference CompoundReference IC50 (µM)
9a CDK21.630 ± 0.009Ribociclib0.068 ± 0.004
CDK90.262 ± 0.013Ribociclib0.050 ± 0.003
14g CDK20.460 ± 0.024Ribociclib0.068 ± 0.004
CDK90.801 ± 0.041Ribociclib0.050 ± 0.003
BMS-265246 CDK1/cycB0.006--
CDK2/cycE0.009--

Data sourced from multiple studies.[2]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
9a Hela2.59Doxorubicin2.35
14g MCF74.66Doxorubicin4.57
HCT-1161.98Doxorubicin2.11

Data sourced from a study on novel pyrazolo[3,4-b]pyridine derivatives.

Table 3: Cytotoxicity against Normal Cell Line

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
9a WI-3826.44 ± 3.23Doxorubicin15.60 ± 0.37
14g WI-3821.81 ± 2.96Doxorubicin15.60 ± 0.37

Data indicating the safety profile of the compounds on a normal human fibroblast cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro CDK Kinase Inhibition Assay

This protocol describes a common method for measuring the direct inhibitory effect of a compound on the enzymatic activity of a CDK/cyclin complex.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates (white, low-volume for luminescence assays)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and substrate to their final concentrations in the Kinase Assay Buffer.

  • Reaction Setup: In a multi-well plate, add the following components in order:

    • Kinase Assay Buffer

    • Test compound dilution

    • Enzyme solution

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ Kinase Assay kit, which quantifies the amount of ADP produced. This is done in two steps:

    • Add ADP-Glo™ Reagent to deplete the unconsumed ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., Hela, MCF7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at a specific concentration (e.g., its IC50 or 2x IC50) for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. The cells should be fixed for at least 2 hours at -20°C (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade any double-stranded RNA, ensuring that the PI only stains the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase of the cell cycle is quantified using appropriate software (e.g., FlowJo, ModFit LT).

Visualizations

Signaling Pathway

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE promotes transcription of Cyclin E CDK2_CyclinA_S CDK2-Cyclin A CDK2_CyclinE->CDK2_CyclinA_S activates cluster_S cluster_S CDK2_CyclinE->cluster_S DNA_Replication DNA Replication Machinery CDK2_CyclinA_S->DNA_Replication phosphorylates & activates cluster_G2 cluster_G2 CDK2_CyclinA_S->cluster_G2 CDK1_CyclinA CDK1-Cyclin A CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinA->CDK1_CyclinB activates Mitosis Mitotic Events CDK1_CyclinB->Mitosis phosphorylates substrates for Inhibitor This compound (CDK Inhibitor) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA_S Inhibitor->CDK1_CyclinA Inhibitor->CDK1_CyclinB

Caption: CDK-regulated cell cycle progression and points of inhibition by this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action synthesis Synthesis of 4-Methoxy-1H- pyrazolo[3,4-b]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay CDK Kinase Inhibition Assay (Determine IC50) characterization->kinase_assay cell_proliferation Cell Proliferation Assay (MTT) (Determine IC50 on cancer cells) kinase_assay->cell_proliferation cytotoxicity Cytotoxicity Assay (on normal cells) cell_proliferation->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_proliferation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) cell_cycle->apoptosis

Caption: A typical experimental workflow for the evaluation of novel this compound-based CDK inhibitors.

References

Application Notes and Protocols for Efficacy Testing of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the efficacy of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, a novel small molecule with potential therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold has been identified in numerous compounds exhibiting potent inhibitory activity against various protein kinases and tubulin polymerization, suggesting its potential as an anticancer agent.[1][2][3][4][5][6] These protocols are designed to guide researchers in the systematic in vitro and in vivo evaluation of this compound, from initial target validation to preclinical efficacy assessment.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of critical signaling pathways implicated in cancer.[1][2][4][5][7] Derivatives of this scaffold have been developed as potent inhibitors of kinases like anaplastic lymphoma kinase (ALK), TANK-binding kinase 1 (TBK1), and tropomyosin receptor kinase (TRK).[1][6][8] Furthermore, some analogues have demonstrated anti-proliferative effects through the inhibition of tubulin polymerization.[3] Given this background, this compound warrants a thorough investigation to elucidate its mechanism of action and therapeutic potential.

This application note outlines a tiered approach for efficacy testing, beginning with in vitro biochemical and cell-based assays to determine the compound's potency and mechanism, followed by in vivo studies to assess its anti-tumor activity in a physiological context.

In Vitro Efficacy Evaluation

The initial phase of testing focuses on characterizing the biochemical and cellular effects of this compound.

Biochemical Kinase Assays

Given that the pyrazolo[3,4-b]pyridine scaffold is a known kinase inhibitor, a primary step is to screen this compound against a panel of cancer-relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[9]

    • 384-well assay plates

    • Plate reader compatible with the chosen detection method

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM. b. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 10 µL of the kinase/substrate mixture in kinase assay buffer to each well. d. Initiate the kinase reaction by adding 10 µL of ATP solution. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.[10] e. Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's protocol. g. Incubate for the recommended time to allow for signal development. h. Read the plate on a compatible plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of this compound
Kinase AValue
Kinase BValue
Kinase CValue
...Value
Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on the proliferation and viability of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11][15]

    • 96-well cell culture plates[13][14][15]

    • Microplate reader

  • Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14] b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium and add 100 µL of medium containing the test compound or vehicle control to each well.[14] d. Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[14] f. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11][15] g. Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] h. Read the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation: Anti-proliferative Activity

Cell LineIC50 (µM) of this compound
MCF-7Value
A549Value
HCT116Value
...Value
Target Engagement and Downstream Signaling Analysis

Western blotting can be used to confirm if the compound inhibits the phosphorylation of its target kinase and affects downstream signaling pathways in cancer cells.[17]

Experimental Protocol: Western Blot Analysis

  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes[17]

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]

    • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-total-downstream protein, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure: a. Treat cells with this compound at various concentrations for a specified time. b. Lyse the cells and quantify the protein concentration.[18] c. Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[18] d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C.[19] f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18] g. Wash the membrane and add the ECL substrate. h. Visualize the protein bands using an imaging system.

Data Presentation: Effect on Protein Expression/Phosphorylation

Target ProteinTreatment Concentration (µM)Relative Band Intensity (Normalized to Loading Control)
p-Kinase X0 (Control)1.00
0.1Value
1Value
Total Kinase X0 (Control)1.00
0.1Value
1Value

In Vivo Efficacy Evaluation

In vivo studies are crucial for assessing the anti-tumor efficacy of the compound in a whole-organism context.[20] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[21][22]

Experimental Protocol: Human Tumor Xenograft Model

  • Animals and Husbandry:

    • Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

    • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Tumor Implantation: a. Culture the selected human cancer cell line (e.g., one that showed high sensitivity in vitro). b. Harvest the cells and resuspend them in a mixture of medium and Matrigel. c. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Compound Administration and Monitoring: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). b. Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). c. Administer the compound to the treatment groups via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle only. d. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. e. Monitor the body weight of the mice as an indicator of toxicity. f. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-Value0Value
This compoundXValueValueValue
This compoundYValueValueValue
Positive ControlZValueValueValue

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in designing effective dosing regimens for efficacy studies.[23][24][25]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animals and Dosing:

    • Use healthy mice (e.g., CD-1 or the same strain as in the efficacy study).

    • Administer a single dose of this compound via the intended clinical route (e.g., oral and intravenous).

  • Sample Collection: a. Collect blood samples from a sparse sampling design at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data. b. Determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral administration, also calculate bioavailability (F%).

Data Presentation: Key Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-inf) (ng*h/mL)t1/2 (h)Bioavailability (%)
IntravenousValueValueValueValueValueN/A
OralValueValueValueValueValueValue

Visualizations

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Evaluation cluster_2 Decision Point Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Potent Inhibition? Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Cellular Activity? PK_Study Pharmacokinetic Study Western_Blot->PK_Study Target Engagement? Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Favorable PK? Go_NoGo Go/No-Go Decision Efficacy_Study->Go_NoGo In Vivo Efficacy?

Caption: Overall experimental workflow for efficacy testing.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Kinase->Downstream_Kinase_1 Phosphorylation Test_Compound This compound Test_Compound->Receptor_Kinase Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Logical_Relationship Biochemical_Potency Biochemical Potency (Kinase IC50) Cellular_Potency Cellular Potency (Viability IC50) Biochemical_Potency->Cellular_Potency Target_Engagement Target Engagement (p-Kinase Inhibition) Cellular_Potency->Target_Engagement InVivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Target_Engagement->InVivo_Efficacy

References

Application Notes and Protocols for the Analysis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery and development.[1][2][3] These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] Their therapeutic potential often stems from their ability to act as kinase inhibitors, targeting signaling pathways implicated in various diseases.[5][6][7] The fusion of a pyrazole and a pyridine ring creates a unique pharmacophore with diverse pharmacological possibilities.[1]

This document provides detailed application notes and protocols for the comprehensive analysis of this compound derivatives, covering their synthesis, purification, structural elucidation, and biological evaluation.

I. Synthesis and Purification

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available pyrazole or pyridine precursors.[8] A common strategy involves the construction of the pyridine ring onto a pre-formed pyrazole core.[8]

General Synthetic Workflow:

A typical synthetic route may involve the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazolo[3,4-b]pyridine scaffold.[8] Subsequent modifications, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various substituents at different positions of the bicyclic system, leading to a library of derivatives.[5][7]

Synthesis_Workflow Start Starting Materials (e.g., 5-aminopyrazole, 1,3-dicarbonyl compounds) Reaction1 Step 1: Condensation Reaction Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Step 2: Cyclization Intermediate1->Reaction2 Core_Scaffold Pyrazolo[3,4-b]pyridine Core Reaction2->Core_Scaffold Reaction3 Step 3: Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Core_Scaffold->Reaction3 Final_Product This compound Derivative Reaction3->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification HPLC_Workflow Sample Sample Solution Injector Autosampler/Injector Sample->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRKA) Ras Ras RTK->Ras activates PI3K PI3K RTK->PI3K activates PLCg PLC-γ RTK->PLCg activates Ligand Ligand (e.g., NGF) Ligand->RTK binds & activates Inhibitor This compound Derivative Inhibitor->RTK inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription Erk->Transcription Akt Akt PI3K->Akt Akt->Transcription PLCg->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

References

Application Notes and Protocols: Employing 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[3][4] Consequently, screening for kinase inhibitors has become a major focus in drug discovery.[4][5] The specific derivative, 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, has been identified as a key component in potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK).[6][7] For instance, a derivative containing the 4-methoxy group demonstrated significantly enhanced activity against wild-type ALK and a clinically relevant gatekeeper mutant.[6]

These application notes provide detailed protocols for utilizing this compound and its analogs in a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors. The workflow encompasses a primary biochemical screen to identify initial hits, followed by a secondary cellular assay to confirm target engagement.

Key Experimental Protocols

Primary High-Throughput Screening: Luminescence-Based Kinase Assay

This protocol outlines a non-radioactive, homogeneous, luminescence-based assay to screen for inhibitors of a target kinase. The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase.[3] The ADP-Glo™ Kinase Assay is a common platform for this purpose.[3][8]

Materials and Reagents:

  • Purified target kinase (e.g., ALK, FGFR)

  • Kinase substrate (specific to the target kinase)

  • This compound compound library

  • Adenosine Triphosphate (ATP), Ultra-Pure

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Experimental Protocol (384-well format):

  • Compound Plating:

    • Prepare serial dilutions of the this compound compounds in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • Include control wells with DMSO only (100% activity) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal enzyme concentration should be predetermined to achieve approximately 10-30% ATP-to-ADP conversion.[3]

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature.[3]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3] A potent inhibitor will result in a weak luminescent signal.[3] The percentage of inhibition can be calculated relative to the high (DMSO) and low (positive control) controls.

Secondary Assay: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] This protocol describes a high-throughput adaptation of CETSA.[11][12]

Materials and Reagents:

  • Cell line expressing the target kinase

  • This compound hit compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody specific to the target protein

  • AlphaLISA® detection reagents (or similar proximity-based assay)

  • PCR plates and thermal cycler

  • Plate reader capable of AlphaLISA® detection

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and grow to 70-80% confluency.

    • Treat cells with serial dilutions of the hit compounds or vehicle (DMSO) for 1-2 hours at 37°C.[10]

  • Thermal Challenge:

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors and transfer to PCR plates.

    • Heat the cell suspensions in a thermal cycler to a predetermined optimal temperature (the temperature at which about 50-80% of the protein aggregates without the compound) for 3 minutes.[12]

    • Immediately cool the plates on ice for 3 minutes.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.[9]

    • Centrifuge the plates to pellet the aggregated proteins.[9]

    • Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well plate.

  • Target Protein Detection:

    • Perform a proximity-based immunoassay such as AlphaLISA® to quantify the amount of soluble target protein in each well.[13] This involves adding acceptor beads conjugated to one antibody and donor beads conjugated to another antibody that recognize the target protein.

    • Incubate to allow for antibody binding.

    • Read the plate on a compatible plate reader.

Data Analysis: An increase in the AlphaLISA® signal in the presence of the compound indicates stabilization of the target protein, confirming target engagement. Dose-response curves can be generated to determine the EC50 of target stabilization.

Data Presentation

Table 1: Summary of Primary HTS Data for Hypothetical Kinase Inhibitors

Compound IDScaffoldConcentration (µM)% InhibitionIC50 (µM)
Cmpd-001This compound1095.20.05
Cmpd-002This compound1088.70.21
Cmpd-0031H-pyrazolo[3,4-b]pyridine (unsubstituted)1045.3>10
Positive CtrlKnown Inhibitor199.80.002

Table 2: CETSA Target Engagement Data for Primary Hit Compounds

Compound IDConcentration (µM)Fold Stabilization (vs. DMSO)EC50 (µM)
Cmpd-00115.80.12
Cmpd-00214.20.45
Cmpd-00311.1>20

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Library Compound Library (this compound) Assay_Plating Assay Plating (384-well) Compound_Library->Assay_Plating Kinase_Reaction Kinase Reaction (Target Kinase + ATP + Substrate) Assay_Plating->Kinase_Reaction Detection Luminescence Detection Kinase_Reaction->Detection Data_Analysis_1 Data Analysis (% Inhibition, IC50) Detection->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Cell_Treatment Cell Treatment with Hits Hit_Identification->Cell_Treatment Active Compounds Thermal_Challenge Thermal Challenge Cell_Treatment->Thermal_Challenge Lysis_Quantification Lysis & Soluble Protein Quantification Thermal_Challenge->Lysis_Quantification Data_Analysis_2 Data Analysis (Target Stabilization, EC50) Lysis_Quantification->Data_Analysis_2 Hit_Validation Validated Hits Data_Analysis_2->Hit_Validation

Caption: High-throughput screening workflow for kinase inhibitors.

Kinase_Signaling_Pathway cluster_pathway Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, FGFR) Growth_Factor->Receptor binds RAS RAS Receptor->RAS activates Compound This compound Compound->Receptor inhibits RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response regulates

References

Application Notes and Protocols: Development of Pyrazolo[3,4-b]pyridine Derivatives as ALK-L1196M Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements and mutations in the ALK gene can lead to the expression of oncogenic fusion proteins, such as EML4-ALK, which are potent drivers of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved the prognosis for patients with ALK-positive NSCLC. However, the efficacy of first-generation inhibitors like crizotinib is often limited by the emergence of acquired resistance mutations in the ALK kinase domain.[3]

One of the most common and clinically significant resistance mutations is the L1196M "gatekeeper" mutation.[4][5] This mutation, located in the ATP-binding pocket of the ALK kinase domain, sterically hinders the binding of crizotinib, thereby rendering the drug ineffective.[4] To overcome this challenge, significant research efforts have been directed towards the development of next-generation ALK inhibitors that are effective against both wild-type ALK and the L1196M mutant.

This document focuses on the development of pyrazolo[3,4-b]pyridine derivatives as a promising class of potent ALK-L1196M inhibitors. We will provide a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against wild-type ALK (ALK-wt) and the clinically relevant L1196M mutant. The data also includes the antiproliferative activity of selected compounds in Ba/F3 cells expressing either ALK-wt or ALK-L1196M.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against ALK-wt and ALK-L1196M [6]

Compound IDR1 GroupALK-wt IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)c-Met IC50 (nM)
Crizotinib--980--
10a 4-cyano453---
10b 4-(trifluoromethyl)Inactive---
10c 3-(trifluoromethyl)Inactive---
10d 4-methoxy6919--
10e 4-(dimethylamino)7.30.7--
10f 4-morpholino<0.51.4--
10g 4-(4-methylpiperazin-1-yl)<0.5<0.5<0.5>1000

'Inactive' indicates less than 50% inhibition at a 10 µM concentration.

Table 2: Antiproliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives in Ba/F3 Cells [6]

Compound IDBa/F3 ALK-wt IC50 (nM)Ba/F3 ALK-L1196M IC50 (nM)
10d --
10e --
10f --
10g 1525

Experimental Protocols

General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[6] The following is a generalized procedure based on reported syntheses.[4][6]

Materials:

  • Substituted 5-aminopyrazole

  • Substituted 1,3-dicarbonyl compound (e.g., benzoyl chloride derivatives)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents (e.g., THF, hexane)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of a protected 5-aminopyrazole derivative (e.g., trityl-protected) in an appropriate solvent, add DMAP followed by the desired benzoyl chloride derivative. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the amide intermediate.

  • Deprotection and Cyclization: Treat the purified amide with TFA to remove the protecting group (e.g., trityl). This step often leads to the cyclization to form the 1H-pyrazolo[3,4-b]pyridine core.

  • Final Purification: Purify the final compound by flash column chromatography on silica gel to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each specific derivative.

In Vitro ALK Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of the synthesized compounds against ALK-wt and ALK-L1196M.

Materials:

  • Recombinant human ALK-wt and ALK-L1196M kinase domains

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Ba/F3 Cells)

This protocol outlines the procedure for assessing the antiproliferative activity of the compounds in Ba/F3 cells engineered to express either ALK-wt or ALK-L1196M.

Materials:

  • Ba/F3 cells stably expressing ALK-wt or ALK-L1196M

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed the Ba/F3 cells in a 96-well plate at a density of approximately 5,000 cells per well in IL-3-free medium.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Western Blot Analysis of ALK Signaling

This protocol is for examining the effect of the inhibitors on the ALK signaling pathway in cells.

Materials:

  • H2228 cells (harboring EML4-ALK) or Ba/F3 ALK-L1196M cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-ALK (Tyr1604)

    • Total ALK

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase (Wild-type or L1196M mutant) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Survival, Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Scaffold Hopping & Structure-Based Design Synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Design->Synthesis Kinase_Assay In Vitro Kinase Assay (ALK-wt, ALK-L1196M) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Ba/F3 cells) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis of ALK Signaling Pathway Cell_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Candidate Lead Candidate Lead_Opt->Lead_Candidate

Caption: Workflow for the discovery and development of pyrazolo[3,4-b]pyridine ALK inhibitors.

SAR_Logic cluster_R1 R1 Substituent at C4 Core Pyrazolo[3,4-b]pyridine Core Essential for ALK Binding R1_inactive Inactive/Weak Activity (e.g., -CN, -CF3) Core->R1_inactive Leads to R1_moderate Moderate Activity (e.g., -OCH3) Core->R1_moderate Leads to R1_potent Potent Activity (e.g., -N(CH3)2, -morpholino, -4-methylpiperazin-1-yl) Core->R1_potent Leads to Potency Increased Potency against ALK-wt and ALK-L1196M R1_moderate->Potency Improved R1_potent->Potency Significantly Improved

Caption: Structure-Activity Relationship (SAR) of C4-substituted pyrazolo[3,4-b]pyridines.

References

Application Notes and Protocols for 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific use of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine (CAS No: 119368-03-5) in animal models of cancer is limited. The following application notes and protocols are based on studies of structurally related pyrazolo[3,4-b]pyridine derivatives and are intended to serve as a guide for researchers and drug development professionals. These protocols should be adapted and optimized for the specific compound of interest.

Application Notes

The 1H-pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in the development of novel anticancer agents.[1][2][3] Derivatives of this heterocyclic system have shown potent inhibitory activity against a variety of protein kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[1][4][5][6] The anticancer effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[1]

Mechanism of Action of Related Compounds
  • Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell proliferation, survival, and differentiation.[4]

  • Cell Cycle Arrest and Apoptosis: By inhibiting key cell cycle regulators like CDKs, these compounds can halt the proliferation of cancer cells and trigger programmed cell death (apoptosis).[1]

Potential Applications in Animal Cancer Models
  • Xenograft Models: Human cancer cell lines (e.g., breast, colon, lung) can be implanted into immunocompromised mice to evaluate the antitumor efficacy of this compound.

  • Orthotopic Models: To better mimic the tumor microenvironment, cancer cells can be implanted into the organ of origin in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for correlating its concentration with its biological effects.

Quantitative Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro and in vivo anticancer activity of various substituted pyrazolo[3,4-b]pyridine derivatives as reported in the literature.

Table 1: In Vitro Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Compound 9a Hela2.59CDK2/9[1]
Compound 14g MCF74.66CDK2/9[1]
Compound 14g HCT-1161.98CDK2/9[1]
Compound C03 Km-12 (colorectal)0.304TRKA[4]
Compound 10g ALK-L1196M-Ba/F3<0.0005ALK-L1196M[5]
Compound 10g H2228 (NSCLC)Potent InhibitionEML4-ALK[5]

Table 2: In Vivo Antitumor Efficacy of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Unnamed Analog Orthotopic Mouse ModelBreast CancerNot SpecifiedSignificant Inhibition[7]
Selected Compounds Tumor Xenograft ModelNot SpecifiedNot SpecifiedEfficacy Observed[6]
Compound 5 In vivo modelNot SpecifiedNot SpecifiedPotent anticancer effect[4]

Experimental Protocols

This section provides a detailed protocol for a standard subcutaneous xenograft model to evaluate the antitumor efficacy of a test compound like this compound.

Protocol 1: Subcutaneous Xenograft Mouse Model

1. Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline, 10% DMSO/90% corn oil)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Animal balance

2. Experimental Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line according to standard protocols.

    • On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Maintain cells on ice until implantation.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be determined from prior maximum tolerated dose (MTD) studies.

    • Administer the compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK studies.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health throughout the study.

  • Study Termination and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition (% TGI) for the treated groups compared to the control group.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK CDK/Cyclin CDK->Proliferation Compound Pyrazolo[3,4-b]pyridine Derivative Compound->RTK Inhibition Compound->CDK Inhibition

Caption: Generalized kinase signaling pathway targeted by pyrazolopyridine derivatives.

Experimental Workflow

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with Compound or Vehicle randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring Daily/Periodic monitoring->treatment end End of Study monitoring->end analysis Tumor Excision & Data Analysis end->analysis

Caption: Workflow for a xenograft animal model study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am experiencing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_conditions Reaction Condition Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_catalyst Evaluate Catalyst and Solvent optimize_conditions->check_catalyst temp Temperature optimize_conditions->temp time Time optimize_conditions->time monitor_reaction Monitor Reaction Progress (TLC) check_catalyst->monitor_reaction workup_purification Improve Work-up and Purification monitor_reaction->workup_purification end Improved Yield workup_purification->end

Caption: Troubleshooting workflow for addressing low product yield.

Step-by-Step Troubleshooting:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Reaction Conditions (Temperature and Time): Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[1]

    • Recommendation: Optimize the reaction temperature. Some syntheses may proceed at room temperature, while others require heating.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.[1]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent significantly impacts reaction kinetics and reactant solubility.[1]

    • Recommendation: Consult literature for catalysts and solvents used in similar pyrazolo[3,4-b]pyridine syntheses. Lewis acids like CuCl₂, ZrCl₄, or ZnCl₂ have been used as catalysts.[2] The solvent should be chosen to ensure adequate solubility of all reactants.

  • Work-up and Purification: Improper work-up can lead to loss of product. Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity.[1]

    • Recommendation: A proper work-up is essential to remove catalysts and inorganic salts. For purification, column chromatography with silica gel is common. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of the desired this compound. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.[1][2]

Factors Influencing Regioselectivity

RegioselectivityFactors regioisomers Formation of Regioisomers starting_materials Symmetry of Starting Materials regioisomers->starting_materials reaction_conditions Reaction Conditions regioisomers->reaction_conditions separation Separation of Isomers regioisomers->separation catalyst Catalyst Choice reaction_conditions->catalyst solvent Solvent System reaction_conditions->solvent

Caption: Key factors influencing the formation of regioisomers.

Strategies to Control Regioselectivity:

  • Choice of Starting Materials: If possible, using symmetrical starting materials can prevent the formation of regioisomers.[2]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[1] It is advisable to consult literature for specific examples similar to your target molecule.[1]

  • Separation of Regioisomers: If the formation of regioisomers cannot be avoided, effective separation is crucial.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the pyrazolo[3,4-b]pyridine core?

A1: A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3] This reaction can be carried out under acidic or basic conditions.[2] Another approach is the reaction of a 3-aminopyrazole with compounds like diethyl 2-(ethoxymethylene)malonate, which often yields a 4-chloro substituted pyrazolo[3,4-b]pyridine that can be further modified.[3]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, this compound may cause irritation to the skin, eyes, and respiratory system. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including laboratory gloves, goggles, and a protective mask. Avoid inhaling its vapor or dust.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective and common method for monitoring the progress of the reaction.[1] It allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the expected tautomeric forms for this compound?

A4: For pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-tautomer. However, calculations have shown that the 1H-tautomer is significantly more stable.[2]

Experimental Protocols & Data

General Synthetic Scheme

The synthesis of this compound can be envisioned through the cyclocondensation of a suitable 5-aminopyrazole with a methoxy-substituted 1,3-dicarbonyl compound or a related biselectrophile.

SynthesisPathway aminopyrazole 5-Aminopyrazole Derivative product This compound aminopyrazole->product Cyclocondensation dicarbonyl Methoxy-substituted 1,3-Dicarbonyl dicarbonyl->product

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for pyrazolo[3,4-b]pyridine synthesis and should be optimized for the specific substrate.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-aminopyrazole (1.0 eq) and the methoxy-substituted 1,3-dicarbonyl compound (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or DMF) and the chosen catalyst (e.g., a catalytic amount of HCl or a Lewis acid).

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for the predetermined optimal time (as monitored by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Table 1: Summary of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Acid-Reflux1244-99[2]
HCl/1,4-dioxaneEthanol1001844-99[2]
NaOH (1.0 M)Glycol1200.08-0.2>90[2]
Cu(II) acetylacetonateChloroformRoom Temp4894[5]
ZrCl₄DMF/Ethanol951613-28[6]

Table 2: Influence of Solvent on Yield for a Cu(II)-Catalyzed Synthesis

SolventYield (%)
Acetonitrile20
MethanolNo Product
EthanolNo Product
Benzene40
Toluene68
Chloroform94
n-Hexane43
Dichloromethane85
THF30
Dichloroethane52
(Data adapted from a study on a specific pyrazolo[3,4-b]pyridine derivative[5])

References

Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting Guides & FAQs

This section addresses specific challenges in a question-and-answer format to aid in your experimental work.

Issue 1: Low or No Product Yield in Multi-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can arise from several factors. Below is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can inhibit the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Catalyst Selection and Loading: The choice and concentration of the catalyst can dramatically influence the reaction's success.

    • Recommendation: Screen various catalysts. While acidic catalysts are common, others like ZrCl₄ or nano-magnetic catalysts have proven effective.[1] Catalyst loading is also a crucial parameter to optimize.

  • Solvent Effects: The solvent is key for reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is advisable. Ethanol is a frequently used solvent; however, for some reactions, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature, as some syntheses proceed at room temperature while others necessitate heating.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time.

  • Reaction Monitoring: Inadequate monitoring may result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds.

Issue 2: Formation of Regioisomers

Question: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.[1][2]

  • Controlling Regioselectivity:

    • Reactant Choice: The electrophilicity of the carbonyl groups in a 1,3-dicarbonyl compound can direct the initial nucleophilic attack, influencing the final regioisomer.[2]

    • Reaction Conditions: The selection of catalyst and solvent can also impact regioselectivity. It is recommended to consult the literature for syntheses of molecules similar to your target.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers.[1][3] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point.[1]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of co-eluting byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts prior to chromatographic purification.

  • Recrystallization: This technique can be highly effective for obtaining pure crystalline products. Experiment with various solvents to identify one where your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A methodical approach to eluent selection is crucial. As mentioned, a gradient of hexane and ethyl acetate is a common starting point.

Data Presentation

The following tables provide a summary of quantitative data from various studies to assist in the optimization of reaction conditions.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)
AC-SO₃H5 mg80
AC-SO₃H10 mg75
AC-SO₃H15 mg72
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95
ZrCl₄0.15 mmol13-28[4]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)
EthanolRoom Temperature0.5-0.7580
Solvent-free1000.2595
EtOH/DMF (1:1)951613-28[4]

Experimental Protocols

1. General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst

A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).

2. General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed with CHCl₃ twice. The combined organic extracts are washed with H₂O and brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is subjected to flash column chromatography to afford the target compound.[4]

Visualizations

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes end_ok Successful Synthesis check_yield->end_ok No optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst end_fail Persistent Low Yield check_purity->end_fail optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time monitor_reaction Monitor Reaction by TLC optimize_temp_time->monitor_reaction monitor_reaction->check_yield

A flowchart for troubleshooting low product yield.

Regioisomer_Troubleshooting start Reaction Produces Regioisomers control_strategy Control Strategy start->control_strategy reactant_choice Modify Reactant Electrophilicity control_strategy->reactant_choice Modify Synthesis separation Separation of Isomers control_strategy->separation Separate Mixture reactant_choice->start condition_optimization Optimize Catalyst and Solvent condition_optimization->start column_chrom Flash Column Chromatography separation->column_chrom crystallization Fractional Crystallization separation->crystallization end_product Isolated Pure Isomers column_chrom->end_product crystallization->end_product

Decision-making for managing regioisomer formation.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methoxy-1H-pyrazolo[3,4-b]pyridine (CAS: 119368-03-5).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. Why is this happening?

A2: This is a common phenomenon known as "crashing out" or precipitation upon solvent shifting. This compound is likely significantly more soluble in 100% DMSO than in your final aqueous buffer. When the concentrated DMSO stock is introduced into the aqueous environment, the drastic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a useful technique to increase the dissolution rate of many compounds. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to perform initial thermal stability tests on a small scale before applying heat to your entire sample.

Q4: Are there any known formulation strategies to improve the in vivo bioavailability of poorly soluble pyrazolopyridine derivatives?

A4: Yes, various formulation strategies are employed for poorly soluble compounds. These can include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions. For pyrazoloquinazoline inhibitors, phosphate prodrugs have been successfully used to enhance solubility for parenteral administration.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Problem: Difficulty dissolving the solid compound to prepare a stock solution.

Solution Workflow:

G start Start: Undissolved Solid solvent_selection Select an appropriate organic solvent. Start with DMSO or DMF. start->solvent_selection sonication Apply sonication for 10-15 minutes. solvent_selection->sonication gentle_warming Gentle warming (30-40°C). Monitor for degradation. sonication->gentle_warming check_dissolution Check for dissolution. gentle_warming->check_dissolution success Stock Solution Prepared check_dissolution->success Yes failure If still not dissolved, consider alternative solvents (e.g., NMP, DMA). check_dissolution->failure No

Caption: Workflow for dissolving solid this compound.

Problem: Precipitation occurs upon dilution of the organic stock solution into an aqueous buffer.

Solution Workflow:

G start Start: Precipitation upon dilution reduce_concentration Decrease the final concentration of the compound in the aqueous buffer. start->reduce_concentration modify_dilution Modify dilution technique: Add stock solution dropwise to the vortexing aqueous buffer. reduce_concentration->modify_dilution use_cosolvent Incorporate a water-miscible co-solvent (e.g., ethanol, PEG-400) in the final aqueous buffer. modify_dilution->use_cosolvent ph_adjustment Adjust the pH of the aqueous buffer. Check compound stability at different pH values. use_cosolvent->ph_adjustment check_solubility Observe for precipitation. ph_adjustment->check_solubility success Homogeneous Solution Achieved check_solubility->success No Precipitation failure If precipitation persists, consider formulation strategies (e.g., cyclodextrins, surfactants). check_solubility->failure Precipitation

Caption: Troubleshooting precipitation during aqueous dilution.

Data Presentation

Predicted Solubility of this compound

The following table summarizes the predicted aqueous and organic solvent solubility of this compound. These values are computationally derived and should be used as a guide for solvent selection and experimental design. Experimental verification is highly recommended.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)Notes
Water (pH 7.4)0.1 - 1.00.67 - 6.71Predicted to be poorly soluble.
DMSO> 30> 201.2High solubility is expected.
DMF> 30> 201.2High solubility is expected.
Ethanol1 - 106.71 - 67.1Moderate solubility is expected.
Methanol1 - 106.71 - 67.1Moderate solubility is expected.

Predicted values were estimated based on the compound's structure using publicly available cheminformatics tools. Molar mass of this compound is 149.15 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: In a suitable vial, add the desired volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.

  • Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C with continuous stirring. Avoid excessive heat.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Aqueous Dilution using a Co-solvent
  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a specific percentage of a water-miscible co-solvent (e.g., 5-10% ethanol or 10-20% PEG-400).

  • Vortexing: Vigorously vortex the co-solvent buffer.

  • Dropwise Addition: While the buffer is vortexing, add the concentrated organic stock solution of this compound dropwise to the buffer.

  • Final Concentration: Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum (ideally <1%) to avoid impacting your experimental system.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness.

Visualization

Relevant Signaling Pathway: TBK1 in Innate Immunity

This compound and its derivatives have been investigated as inhibitors of kinases involved in cellular signaling. A relevant pathway for this class of compounds is the TANK-binding kinase 1 (TBK1) signaling pathway, a crucial component of the innate immune response.

TBK1_Signaling cluster_upstream Upstream Activation cluster_core TBK1 Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., viral dsRNA) cGAS_STING cGAS-STING Pathway PAMPs->cGAS_STING TLRs Toll-like Receptors (TLR3, TLR4) PAMPs->TLRs TBK1 TBK1 cGAS_STING->TBK1 TLRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF7 IRF7 TBK1->IRF7 phosphorylates NFkB NF-κB TBK1->NFkB activates IKKi IKKε Interferons Type I Interferons (IFN-α, IFN-β) IRF3->Interferons induces transcription IRF7->Interferons induces transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines induces transcription

Caption: Simplified TBK1 signaling pathway in innate immunity.

Technical Support Center: Improving the Selectivity of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Troubleshooting Guides

Issue 1: High Off-Target Activity Observed in Kinome-Wide Profiling

  • Question: My this compound derivative is inhibiting multiple kinases with similar potency to my target kinase. How can I improve its selectivity?

  • Answer: High off-target activity is a common challenge. Here are several strategies to consider:

    • Structural Modifications: Introduce bulky substituents to the pyrazolopyridine scaffold. This can create steric hindrance that prevents the inhibitor from binding to the active site of off-target kinases, which may have smaller gatekeeper residues.

    • Targeting Allosteric Sites: Instead of competing with ATP in the highly conserved active site, design modifications that allow the inhibitor to bind to a less conserved allosteric site. This can confer a higher degree of selectivity.

    • Macrocyclization: This strategy involves creating a cyclic molecule from a linear pharmacophore. By restricting the conformational flexibility of the inhibitor, it can be "locked" into a shape that is more specific for the target kinase's active site, potentially increasing both potency and selectivity.

    • Bioisosteric Replacement: Consider replacing the methoxy group with other functionalities to explore different interactions with the target kinase and potentially reduce binding to off-target kinases.

Issue 2: Inconsistent IC50 Values in In Vitro Kinase Assays

  • Question: I am getting significant variability in my IC50 measurements for my inhibitor. What could be the cause?

  • Answer: Inconsistent IC50 values often stem from experimental conditions. Here are key factors to check:

    • ATP Concentration: If you are using an ATP-competitive inhibitor, the IC50 value will be highly dependent on the ATP concentration in your assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the target kinase.

    • Enzyme Concentration: Using too high of a kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics. Conversely, too low of a concentration may result in a weak signal.

    • Incubation Time: The kinase reaction should be in the linear range. If the reaction proceeds for too long, it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where less than 20% of the substrate has been converted.

    • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, as it can impact kinase activity.

    • Order of Reagent Addition: Maintain a consistent order of reagent addition for all experiments to minimize variability.

Issue 3: Potent in Biochemical Assays, but Weak in Cell-Based Assays

  • Question: My this compound derivative shows excellent potency against the purified kinase, but its activity is much lower in cellular assays. Why is this happening?

  • Answer: A discrepancy between biochemical and cellular potency is a frequent observation in drug discovery and can be attributed to several factors:

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • High Protein Binding: The compound may be binding to plasma proteins in the cell culture medium, which reduces the free concentration available to engage the target.

    • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

    • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.

    • Cellular Environment: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.

Frequently Asked Questions (FAQs)

  • Question: What are the known kinase targets of this compound and its derivatives?

  • Answer: Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of a variety of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), Monopolar spindle 1 (Mps1), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[1][2][3] The selectivity profile is highly dependent on the specific substitutions on the pyrazolopyridine core.

  • Question: How can I confirm that my inhibitor is binding to the intended target in cells?

  • Answer: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. An observed shift in the melting temperature of your target kinase in the presence of your inhibitor provides strong evidence of direct binding. Western blotting can also be used to assess target engagement by measuring the phosphorylation status of the kinase or its downstream substrates. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of these proteins.[4]

  • Question: What are some key considerations for improving the selectivity of my pyrazolopyridine-based inhibitor?

  • Answer: To enhance selectivity, focus on exploiting structural differences between your target kinase and off-target kinases. This can be achieved by designing compounds that interact with non-conserved residues in the ATP-binding pocket or by targeting allosteric sites. Computational modeling and structure-based drug design can be invaluable tools in this process. Additionally, consider strategies like macrocyclization to pre-organize the inhibitor in a conformation that is optimal for binding to the target kinase.

Quantitative Data

The following table summarizes the in vitro kinase inhibitory activity of a 4-methoxy-containing 1H-pyrazolo[3,4-b]pyridine derivative (compound 10d) against wild-type ALK and the L1196M gatekeeper mutant.[1]

CompoundTarget KinaseIC50 (nM)
10d ALK-wt69
10d ALK-L1196M19
CrizotinibALK-L1196M980

Experimental Protocols

1. Luminescence-Based In Vitro Kinase Assay (Kinase-Glo® Protocol)

This protocol is for determining the in vitro potency of an inhibitor by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Purified target kinase

  • Substrate for the target kinase

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Inhibitor compound dissolved in DMSO

  • White, opaque multiwell plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the multiwell plate.

  • Prepare a 2X kinase solution in kinase assay buffer and add 10 µL to each well.

  • Prepare a 4X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at the Km for the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Add 20 µL of the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Mix the contents of the wells on a plate shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform a CETSA experiment to confirm target engagement in intact cells.[6][7]

Materials:

  • Cultured cells expressing the target kinase

  • Inhibitor compound dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash twice with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting: Analyze equal amounts of the soluble protein from each sample by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the normalized band intensity against the temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

3. Western Blotting for Downstream Signaling

This protocol is for assessing the effect of the inhibitor on the phosphorylation of downstream signaling proteins.[4][8][9][10][11]

Materials:

  • Cultured cells

  • Inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the signal from the phospho-specific antibody with increasing inhibitor concentration indicates successful inhibition of the signaling pathway. The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis biochem_assay In Vitro Kinase Assay (e.g., Kinase-Glo) ic50 Determine IC50 biochem_assay->ic50 selectivity_profile Assess Selectivity Profile ic50->selectivity_profile cell_treatment Treat Cells with Inhibitor cetsa CETSA for Target Engagement cell_treatment->cetsa western Western Blot for Downstream Signaling cell_treatment->western melt_curve Generate Melt Curve cetsa->melt_curve phospho_quant Quantify Phosphorylation western->phospho_quant melt_curve->selectivity_profile phospho_quant->selectivity_profile

Caption: Experimental workflow for inhibitor characterization.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway.[12][13][14][15][16]

ALK_signaling ALK ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS PLCG PLCγ ALK->PLCG STAT3 STAT3 JAK->STAT3 Proliferation Proliferation, Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PLCG->Proliferation

Caption: Overview of ALK signaling pathways.[17][18][19][20][21]

TRK_signaling Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binds RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellSurvival Cell Survival, Differentiation ERK->CellSurvival AKT AKT PI3K->AKT AKT->CellSurvival PLCG->CellSurvival

Caption: Major TRK receptor signaling cascades.[22][23][24][25][26]

TBK1_signaling Upstream_Signal Upstream Signal (e.g., cGAS-STING, TLRs) TBK1 TBK1 Upstream_Signal->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Type1_IFN Type I Interferon Production IRF3->Type1_IFN Inflammation Inflammation NFkB->Inflammation

Caption: TBK1 signaling in innate immunity.[27][28][29][30][31]

Mps1_function Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Mitochondria Mitochondria Mps1->Mitochondria Regulates Chromosome_Segregation Correct Chromosome Segregation SAC->Chromosome_Segregation Apoptosis Inhibition of Apoptosis Mitochondria->Apoptosis

Caption: Dual roles of Mps1 in mitosis and cell survival.[32][33][34][35][36]

References

addressing off-target effects of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Methoxy-1H-pyrazolo[3,4-b]pyridine and related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected cellular phenotype that doesn't align with the known function of the intended target of this compound. What could be the reason?

A1: Unexpected cellular phenotypes are a common challenge when working with small molecule inhibitors. The primary reasons for such observations include:

  • Off-target effects: The compound may be interacting with one or more unintended proteins (off-targets), leading to a biological response that is independent of the intended target.[1] The pyrazolo[3,4-b]pyridine scaffold is known to bind to the ATP pocket of various kinases, making cross-reactivity a possibility.[2][3]

  • Paradoxical pathway activation: In some cases, a kinase inhibitor can paradoxically activate its target signaling pathway.[1] This can occur through mechanisms like promoting the dimerization and trans-activation of kinase monomers.

  • Compound-related issues: The observed phenotype could be due to compound instability in the cell culture media, formation of cytotoxic metabolites, or non-specific effects due to compound aggregation at high concentrations.

  • Cellular context: The effect of an inhibitor can be highly dependent on the specific cell line and its genetic background, including the expression levels of the target and potential off-targets.

To investigate further, it is crucial to perform experiments to distinguish between on-target and off-target effects.

Q2: My in vitro biochemical assay results with this compound are potent, but I'm seeing a much weaker or no effect in my cell-based assays. What could be the cause of this discrepancy?

A2: This is a frequent observation in drug discovery and can be attributed to several factors:

  • Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.

  • High intracellular ATP concentration: Most kinase inhibitors are ATP-competitive. The ATP concentration in biochemical assays is often at or below the Km of the kinase, whereas intracellular ATP concentrations are much higher (in the millimolar range). This high concentration of the endogenous competitor can significantly reduce the apparent potency of the inhibitor in a cellular environment.[1]

  • Efflux by cellular transporters: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, lowering its intracellular concentration.[1]

  • Compound instability or metabolism: The compound may be rapidly metabolized or degraded within the cell.

  • Off-target effects masking the on-target phenotype: An off-target effect could be opposing the expected on-target phenotype, resulting in a muted or absent overall response.

To troubleshoot this, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.

Q3: I am concerned about non-specific inhibition due to compound aggregation. How can I test for this?

A3: Compound aggregation is a common source of artifacts in high-throughput screening and can lead to non-specific inhibition of proteins. It is crucial to rule out this possibility. A standard method to test for aggregation-based inhibition is to perform your assay in the presence of a non-ionic detergent, such as Triton X-100. Aggregates are often disrupted by detergents, so a significant decrease in inhibitory activity in the presence of the detergent suggests that the compound may be acting via an aggregation-based mechanism.

Data Presentation

The following table summarizes the inhibitory activity of various 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases. Please note that the exact kinase selectivity profile for this compound is not publicly available. The data presented here is for structurally related compounds and should be used as a general guide to potential on- and off-targets.

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
10d ALK69Not specifiedNot specified[4]
10d ALK-L1196M19Not specifiedNot specified[4]
7n FGFR10.3VEGFR2365.9[5][6]
7n FGFR21.7 (cellular)Not specifiedNot specified[5][6]
15y TBK10.2IKKεNot specified[7]
27e Aurora-A38FLT1, JAK2, RET, PDGFRB% inhibition at 1µM reported[8]
27e FLT36.2 (Kd)Not specifiedNot specified[8]
22 CDK224CDK523[9]

Experimental Protocols

Troubleshooting Guide 1: Identifying Off-Target Kinases

This protocol outlines a general procedure for screening this compound against a broad panel of kinases to identify potential off-target interactions.

Methodology: Kinase Panel Screening (e.g., using ADP-Glo™ Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a dilution series in DMSO.

  • Assay Plate Preparation: Dispense the diluted compound or DMSO (as a control) into a 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase reaction buffer to each well.

    • Add the specific kinase from a pre-qualified panel to each well.

    • Add the corresponding substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each kinase at the tested compound concentration. For kinases showing significant inhibition, a dose-response curve should be generated to determine the IC50 value.

Troubleshooting Guide 2: Confirming Intracellular Target Engagement

This protocol describes the Cellular Thermal Shift Assay (CETSA), a method to verify that this compound binds to its intended target within a cellular context.[1]

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Troubleshooting Guide 3: Ruling out Non-Specific Inhibition by Aggregation

This protocol helps determine if the observed inhibitory activity is due to the formation of compound aggregates.

Methodology: Detergent-Based Assay for Aggregation

  • Assay Setup: Prepare two sets of your primary biochemical assay.

  • Condition A (Standard): Run the assay under your standard buffer conditions.

  • Condition B (Detergent): Run the assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • Inhibitor Titration: In both conditions, test a dose-response of this compound.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (i.e., a decrease in potency) in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.

Visualizations

Off_Target_Investigation_Workflow cluster_Initial_Observation Initial Observation cluster_Troubleshooting Troubleshooting Steps cluster_Data_Analysis Data Analysis & Interpretation phenotype Unexpected Cellular Phenotype aggregation Test for Compound Aggregation phenotype->aggregation Is the effect non-specific? off_target_screen Kinase Panel Screening phenotype->off_target_screen Is the effect due to other kinases? target_engagement Cellular Target Engagement (CETSA) phenotype->target_engagement Is the intended target engaged in cells? artifact Artifactual Inhibition (Aggregation) aggregation->artifact off_target Off-Target(s) Identified off_target_screen->off_target on_target On-Target Effect Confirmed target_engagement->on_target

Caption: Workflow for investigating unexpected cellular phenotypes.

Signaling_Pathway_Off_Target Receptor Receptor Tyrosine Kinase (RTK) Intended_Target Intended Target Kinase (e.g., ALK) Receptor->Intended_Target Off_Target Off-Target Kinase (e.g., FGFR) Receptor->Off_Target Downstream_On_Target Downstream Effector 1 Intended_Target->Downstream_On_Target Downstream_Off_Target Downstream Effector 2 Off_Target->Downstream_Off_Target Phenotype_A Expected Phenotype (e.g., Apoptosis) Downstream_On_Target->Phenotype_A Phenotype_B Unexpected Phenotype (e.g., Proliferation) Downstream_Off_Target->Phenotype_B Inhibitor This compound Inhibitor->Intended_Target Inhibitor->Off_Target

Caption: Hypothetical signaling pathway illustrating off-target effects.

References

Technical Support Center: Purification of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Co-elution of Product with a Structurally Similar Impurity

Question: I am purifying my this compound derivative using flash column chromatography (silica gel, ethyl acetate/hexane gradient), but a persistent impurity is co-eluting with my product. How can I resolve this?

Answer: Co-elution is a common problem when dealing with isomers or analogs that have very similar polarities. The methoxy group and the pyridine nitrogen atom in your target compound can lead to strong interactions with the stationary phase, and impurities with a similar scaffold will behave almost identically.

Potential Causes:

  • Regioisomeric Impurities: Synthesis of pyrazolo[3,4-b]pyridines can sometimes yield small amounts of the isomeric pyrazolo[4,3-c]pyridine or other regioisomers which are notoriously difficult to separate.

  • Demethylated Impurity: The corresponding 4-hydroxy derivative might be present, which can exhibit different tailing behavior on silica gel.

  • Insufficiently Optimized Mobile Phase: The chosen solvent system may not have enough selectivity for the two compounds.

Troubleshooting Steps:

  • Confirm Impurity Structure: If possible, use LC-MS or high-field NMR on a slightly impure fraction to identify the mass and structure of the co-eluting species. Knowing what you are trying to remove is the most critical step.

  • Modify the Mobile Phase:

    • Introduce a Different Solvent: Instead of a simple two-solvent system (e.g., ethyl acetate/hexane), try introducing a third solvent to modulate selectivity. Adding small amounts of dichloromethane (DCM) or a trace of methanol can alter the interactions with the silica surface and improve separation.

    • Use a Less Polar System: If your compound is sufficiently soluble, a solvent system like DCM/diethyl ether might provide a different selectivity profile.

  • Change the Stationary Phase:

    • If the issue persists, the pyridine nitrogen may be interacting strongly with the acidic silica gel.[1] Consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol or cyano).

    • Reverse-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water is an excellent alternative for separating polar heterocyclic compounds.

  • Recrystallization: If your product is a solid and has >90% purity after the column, recrystallization is often the most effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one where the product has high solubility at high temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

Issue 2: Low Recovery of Product from the Column

Question: After running a silica gel column, my total yield of the purified this compound derivative is very low (<50%), even though TLC analysis of the crude material showed a strong product spot. What could be the cause?

Answer: Low recovery from silica gel columns is often due to the irreversible adsorption of the compound onto the stationary phase or decomposition during the purification process. The basic nitrogen of the pyridine ring can strongly interact with the acidic silanol groups on the silica surface, leading to significant loss of material.[1]

Potential Causes:

  • Irreversible Adsorption: Strong acid-base interactions between your basic compound and the acidic silica gel.

  • Compound Instability: The compound may be degrading on the acidic silica over the time course of the chromatography.[1]

  • Improper Loading: Loading the sample in a solvent that is too strong can cause streaking and broad elution, making it appear that the recovery is low when in fact the product is spread across many fractions at low concentrations.[2]

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et3N) or pyridine. This will cap the acidic sites and prevent your compound from binding irreversibly.

    • Always ensure your eluent mixture is consistent during both TLC analysis and column chromatography.

  • Test for Stability: Before running a large-scale column, perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) appear.[1]

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil, which are less acidic and often better for purifying basic compounds.[1]

  • Optimize Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel (dry loading).[2] This ensures the sample is introduced to the column in a concentrated band.

    • Avoid loading your sample in a highly polar solvent in which it will be eluted, as this leads to poor separation.

Issue 3: Product is an Oil or Fails to Crystallize

Question: My this compound derivative was isolated as a thick oil after chromatography, and I am struggling to crystallize it. How can I obtain a solid product?

Answer: The inability to obtain a solid product can be due to residual solvents, persistent impurities acting as a crystal lattice inhibitor, or the inherent physical properties of the molecule itself.

Potential Causes:

  • Residual High-Boiling Solvents: Solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove completely and will keep your product as an oil.[3][4]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Compound is Amorphous or a Low-Melting Solid: The compound may naturally be an amorphous solid or have a melting point below room temperature.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal:

    • Use a high-vacuum pump (<1 mbar) for an extended period to remove residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is stable.[5][6]

    • If high-boiling solvents like DMF or DMSO are present, they can sometimes be removed by co-evaporation with a lower-boiling solvent like toluene or by washing a solution of the product with water if the product is not water-soluble.[3][4]

  • Attempt Recrystallization from Different Solvents:

    • Systematically screen a range of solvents, from nonpolar (e.g., hexane, heptane) to polar (e.g., ethanol, isopropanol, acetonitrile).

    • Try binary solvent systems. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Let it stand, or cool it, to induce crystallization.

  • Scratching and Seeding:

    • Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • If you have ever had a solid sample, even an impure one, use a tiny crystal as a seed to initiate crystallization.

  • Consider Salt Formation: If the compound has a basic nitrogen, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate). Salts often have higher melting points and are more likely to be crystalline solids. This can be achieved by treating a solution of the freebase with an equivalent of the corresponding acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general chromatographic method for purifying this compound derivatives?

A1: For initial purification, normal-phase flash chromatography on silica gel is the most common method. A gradient of ethyl acetate in hexanes is a good starting point. However, due to the basicity of the pyridine nitrogen, it is often beneficial to add 0.5-1% triethylamine to the mobile phase to prevent peak tailing and improve recovery. If separation is challenging, reverse-phase HPLC is a powerful alternative.

Q2: My compound appears to be degrading on the silica gel column. What are my options?

A2: Compound degradation on silica is typically due to its acidic nature.[1] The first option is to use deactivated silica by adding a base like triethylamine to the eluent. If that fails, switching to a more inert stationary phase is recommended. Neutral alumina is a good first alternative. For very sensitive compounds, purification by recrystallization or preparative thin-layer chromatography (prep-TLC) might be better options.

Q3: How can I effectively remove residual DMF or DMSO after the reaction?

A3: Removing high-boiling polar solvents is a common challenge.[3][4]

  • Aqueous Wash: If your product is soluble in a water-immiscible organic solvent (like ethyl acetate or DCM), you can perform multiple washes with water or brine in a separatory funnel to extract the DMF or DMSO into the aqueous layer.[7]

  • High-Vacuum Evaporation: Rotary evaporation under high vacuum with a heated water bath can remove these solvents, though it can be time-consuming.[4][5]

  • Lyophilization (Freeze-Drying): If the compound is soluble in a solvent like 1,4-dioxane or water, lyophilization can effectively remove residual solvents without heat.

Q4: I see multiple spots on my TLC plate after my reaction. How do I know which one is my target compound?

A4: Identifying your product in a complex mixture requires characterization.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the most direct method. You can inject a small sample of your crude reaction mixture and look for the peak that corresponds to the expected mass of your this compound derivative.

  • Staining: Some TLC stains can give clues. For example, nitrogen-containing heterocyclic compounds often stain with iodine.

  • Comparison to Starting Materials: Run TLCs of your starting materials alongside your reaction mixture to identify any unreacted components. Your product spot should be new and distinct from the starting materials.

Data Presentation

Table 1: Comparison of Solvent Systems for Flash Chromatography

This table provides example retention factors (Rf) for a target this compound derivative and a common, less polar impurity (e.g., a precursor) in different mobile phases on silica gel. The goal is to maximize the separation factor (α).

Solvent System (v/v)Target Product RfImpurity RfSeparation Factor (α)Notes
30% Ethyl Acetate / Hexane0.350.451.29Moderate separation, some overlap.
50% Ethyl Acetate / Hexane0.550.621.13Poor separation, high Rf.
10% Methanol / DCM0.400.601.50Good separation but potential for tailing.
50% Ethyl Acetate / Hexane + 1% Et3N0.380.481.26Sharper spots, similar separation to system 1.
5% Acetone / DCM0.300.421.40Good alternative with different selectivity.

Note: Data are illustrative. α = (Rf Impurity) / (Rf Product). A higher α value indicates better separation.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography with Basic Modifier

This protocol describes a general method for purifying a this compound derivative using silica gel chromatography with triethylamine to mitigate issues with the basic pyridine moiety.

  • Slurry Preparation: Prepare a mobile phase of low polarity (e.g., 10% ethyl acetate in hexane + 0.5% triethylamine). In a beaker, mix silica gel (230-400 mesh) with this mobile phase to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. The packed silica volume should be approximately 50-100 times the mass of the crude material.

  • Sample Loading (Dry Loading Method): a. Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane). b. Add 2-3 g of silica gel to this solution and concentrate it to dryness on a rotary evaporator until a free-flowing powder is obtained.[2] c. Carefully add this powder to the top of the packed column.

  • Elution: a. Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 0.5% Et3N). b. Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move to 20%, 30%, 40% EtOAc). The gradient should be chosen based on prior TLC analysis.

  • Fraction Collection and Analysis: a. Collect fractions of a consistent volume. b. Analyze the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product (Post-Reaction Workup) Analysis Initial Analysis (TLC, LC-MS) Crude->Analysis Decision Purity > 95%? Analysis->Decision Chromatography Purification Step: Flash Chromatography Decision->Chromatography No Recrystallization Purification Step: Recrystallization Decision->Recrystallization Yes Fractions Fraction Analysis (TLC) Chromatography->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Recrystallization->SolventRemoval Combine Combine Pure Fractions Fractions->Combine Combine->SolventRemoval FinalPurity Final Purity Check (NMR, LC-MS) SolventRemoval->FinalPurity PureProduct Pure Product FinalPurity->PureProduct

Caption: General workflow for the purification of a synthesized compound.

Troubleshooting Logic for Impurity Removal

ImpurityTroubleshooting Start Impurity Co-elutes with Product ChangeSolvent Modify Mobile Phase (e.g., add DCM or MeOH) Start->ChangeSolvent ChangeStationary Change Stationary Phase (Alumina, C18) Start->ChangeStationary Success Separation Achieved ChangeSolvent->Success Failure Still Impure ChangeSolvent->Failure ChangeStationary->Success ChangeStationary->Failure Recrystallize Attempt Recrystallization Recrystallize->Success Failure->Recrystallize

Caption: Decision tree for troubleshooting co-eluting impurities.

References

Technical Support Center: Stability Testing of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine in various solution-based experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability assessment of this compound.

Observed Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound in solution. pH of the solution: The stability of heterocyclic compounds can be highly dependent on pH.Investigate the stability of the compound in a range of buffered solutions (e.g., pH 2, 7, 9) to identify the optimal pH for stability.
Presence of oxidative species: The compound may be susceptible to oxidation.Degas solvents and consider adding an antioxidant to the solution. Conduct forced degradation studies with an oxidizing agent like hydrogen peroxide to confirm susceptibility.[1]
Photodegradation: Exposure to light, especially UV radiation, can cause degradation.[2][3]Conduct experiments under controlled lighting conditions or in amber glassware to minimize light exposure. Perform photostability studies as per ICH Q1B guidelines.[2][3][4][5]
Appearance of multiple unknown peaks in HPLC analysis. Complex degradation pathway: The compound may degrade into multiple products.Utilize HPLC-MS to identify the mass of the degradation products, which can help in elucidating their structures.[6] Forced degradation studies can help to systematically generate and identify potential degradants.[7][8][9]
Interaction with excipients or container: Components of the formulation or the storage container may react with the compound.Analyze the compound in its pure form in an inert solvent and container system to establish a baseline.
Poor recovery of the compound from the solution. Adsorption to surfaces: The compound may adsorb to the surfaces of glassware or plasticware.Use silanized glassware or low-adsorption plasticware. Quantify the amount of compound in the container wash to check for adsorption.
Precipitation: The compound may have limited solubility in the chosen solvent system, leading to precipitation over time.Visually inspect solutions for any particulate matter. Determine the solubility of the compound in the relevant solvents and ensure concentrations used are well below the saturation point.
Inconsistent stability results between experimental repeats. Variability in experimental conditions: Minor variations in temperature, pH, light exposure, or solution preparation can lead to inconsistent results.Strictly control all experimental parameters. Ensure accurate and consistent preparation of all solutions.
Analytical method variability: The analytical method may not be robust enough to provide consistent results.Validate the analytical method for linearity, precision, accuracy, and specificity according to ICH Q2(R1) guidelines.

Frequently Asked Questions (FAQs)

1. What are the first steps I should take to assess the stability of this compound in a new solution formulation?

The initial step is to perform a forced degradation study.[7][8][9] This involves subjecting a solution of the compound to harsh conditions to rapidly identify potential degradation pathways and products. This data is crucial for developing a stability-indicating analytical method.[8][9]

2. How do I design a forced degradation study for this compound?

A comprehensive forced degradation study should include exposure to the following conditions:

  • Acidic conditions: e.g., 0.1N HCl at 60°C for 30 minutes.[1]

  • Basic conditions: e.g., 0.1N NaOH at 60°C for 30 minutes.[1]

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal stress: e.g., 60-80°C.[7]

  • Photostability: Exposure to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3][4]

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

3. What is a stability-indicating method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This is essential to ensure that the measured concentration truly reflects the amount of intact drug substance. Reverse-phase high-performance liquid chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.[7]

4. What are the potential degradation pathways for a pyrazolopyridine derivative like this?

  • Hydrolysis: Cleavage of the methoxy group or other susceptible bonds.

  • Oxidation: Of the pyridine or pyrazole ring.

  • Photolytic cleavage: Ring opening or other rearrangements upon exposure to light.

The data from forced degradation studies will be key to elucidating the specific degradation pathways for this molecule.

5. How should I present the data from my stability studies?

Quantitative data should be summarized in clear and well-structured tables. Below are example templates for presenting stability data.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% Assay of this compound% Total DegradationNumber of Degradants
0.1N HCl
0.1N NaOH
3% H₂O₂
Heat
Light

Table 2: Stability of this compound in Solution at [Temperature]

Time Point (days)pHAppearance of Solution% Assay of this compoundIndividual Degradant (%)Total Degradants (%)
0
7
14
30

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Heat as required.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Heat as required.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution in a chemically inert, transparent container to a calibrated light source.[2][3] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.[4]

  • Sampling: Withdraw samples at appropriate time points.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Forced_Degradation_Workflow start Prepare Stock Solution of this compound acid Acid Stress (e.g., 0.1N HCl, Heat) start->acid base Base Stress (e.g., 0.1N NaOH, Heat) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability Stress (ICH Q1B Light Source) start->photo dark_control Dark Control start->dark_control sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling dark_control->sampling neutralize Neutralize/Dilute (as needed) sampling->neutralize analysis Analyze via Stability-Indicating HPLC neutralize->analysis end Identify Degradation Products & Develop Stability-Indicating Method analysis->end

Caption: Workflow for a forced degradation study.

Potential Degradation Signaling Pathway

The following diagram illustrates a hypothetical degradation pathway. The actual degradation products and mechanisms must be determined experimentally.

Degradation_Pathway parent This compound hydrolysis Hydrolysis Product (e.g., 4-Hydroxy derivative) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent photodegradation Photodegradation Product (e.g., Ring-opened species) parent->photodegradation Light (hν) further_degradation Further Degradants hydrolysis->further_degradation oxidation->further_degradation photodegradation->further_degradation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of pyrazolo[3,4-b]pyridine compounds.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the development of pyrazolo[3,4-b]pyridine derivatives and provides actionable solutions in a question-and-answer format.

Issue 1: Low Aqueous Solubility and Inconsistent In Vitro Assay Results

Question: My pyrazolo[3,4-b]pyridine compound exhibits very low aqueous solubility, leading to variable IC50 values and poor reproducibility in my cell-based assays. What are the potential causes and how can I address this?

Answer: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including pyrazolo[3,4-b]pyridines. This can lead to compound precipitation in aqueous assay media, resulting in inconsistent and unreliable data.

Troubleshooting Steps:

  • Confirm Solubility Limit: Experimentally determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer.

  • Formulation Strategies for In Vitro Assays:

    • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO to aid dissolution. However, be mindful of potential solvent effects on the biological assay.

    • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer to favor the more soluble ionized form can be effective.

    • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80) can help maintain solubility.

  • Amorphous Solid Dispersions: For preclinical studies, creating an amorphous solid dispersion with a hydrophilic polymer can significantly enhance apparent water solubility.

Issue 2: High Throughput Screening Indicates Low Permeability

Question: My pyrazolo[3,4-b]pyridine derivative shows low apparent permeability (Papp) in a Caco-2 assay. What are the next steps to understand and improve its absorption?

Answer: A low Papp value in a Caco-2 assay suggests poor intestinal permeability, which can be a major barrier to oral absorption. It's important to determine if this is due to poor passive diffusion or active efflux.

Troubleshooting Steps:

  • Conduct a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux by transporters like P-glycoprotein (P-gp).

  • Assay with P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability would confirm that your compound is a P-gp substrate.

  • Structural Modification:

    • Prodrug Approach: Design a more lipophilic prodrug to enhance passive diffusion. The prodrug should be designed to be cleaved by intestinal or systemic enzymes to release the active parent drug.

    • Reduce Efflux Liability: Modify the structure to reduce its affinity for efflux transporters. This may involve altering hydrogen bonding patterns or overall lipophilicity.

Issue 3: Good In Vitro Properties but Low In Vivo Exposure

Question: My pyrazolo[3,4-b]pyridine compound has good solubility and permeability, but after oral administration in mice, the plasma concentrations (Cmax and AUC) are very low. What are the likely causes and potential solutions?

Answer: Low oral bioavailability despite good solubility and permeability often points towards extensive first-pass metabolism in the liver and/or gut wall.

Troubleshooting Steps:

  • Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High clearance indicates rapid metabolism.

  • Metabolite Identification: Identify the major metabolites to pinpoint the "metabolic soft spots" on the molecule.

  • Strategies to Enhance Metabolic Stability:

    • Block Metabolic Sites: Introduce chemical modifications, such as fluorination, at the sites of metabolism to block enzymatic action.

    • Scaffold Hopping: Consider replacing metabolically labile moieties with more stable bioisosteres. For instance, replacing an oxidatively susceptible phenyl ring with a pyridine or pyrimidine can improve stability.

    • Formulation Approaches:

      • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from premature metabolism and enhance absorption.

      • Lipid-Based Formulations: These can promote lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.

Data Presentation

The following tables summarize key in vitro and in vivo data for representative pyrazolo[3,4-b]pyridine and structurally related pyrazolo-pyridone derivatives to illustrate the impact of chemical modifications on bioavailability.

Table 1: In Vitro Properties of Pyrazolo-pyridone Derivatives

CompoundIC50 (nM)Solubility (µM)
2 3016
4 2011
40 10>100

Data adapted from a study on pyrazolo-pyridone inhibitors, which are structurally similar to pyrazolo[3,4-b]pyridines.

Table 2: Pharmacokinetic Properties of 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitors in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)F (%)
4e 10IV20560.0821543.1-
50PO3762.020113.218.6
7n 10IV22650.0851123.4-
50PO10651.0123453.348.3
11c 10IV21430.0823453.0-
50PO4012.025672.921.9

F (%): Oral Bioavailability. Data are the mean values (n=3).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of your pyrazolo[3,4-b]pyridine compounds.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >200 Ω·cm². Optionally, perform a Lucifer yellow rejection assay to confirm tight junction integrity.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add the dosing solution of the test compound (e.g., 10 µM) in HBSS to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: Rate of drug appearance in the receiver chamber.

    • A: Surface area of the membrane.

    • C0: Initial concentration in the donor chamber. Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Pooled liver microsomes (human or relevant animal species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS for sample analysis

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Incubation:

    • Add the test compound (e.g., 1 µM final concentration) to the reaction mixture.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This study evaluates the absorption, distribution, metabolism, and excretion of a compound in a living organism.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the rats for at least 3 days before the study.

    • Fast the rats overnight before dosing.

    • Administer the test compound formulated in the vehicle via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.

    • Determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

    • If intravenous data is available, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Mandatory Visualizations

Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various protein kinases involved in cancer and inflammation. Below are simplified diagrams of some of these signaling pathways.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->FGFR FGF FGF FGF->FGFR CDK_Signaling_Pathway G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 S S Phase CyclinE_CDK2 Cyclin E / CDK2 G2 G2 Phase CyclinA_CDK2 Cyclin A / CDK2 M M Phase CyclinB_CDK1 Cyclin B / CDK1 CyclinD_CDK46->S G1/S Transition CyclinE_CDK2->G2 S Phase Progression CyclinA_CDK2->M G2/M Transition CyclinB_CDK1->G1 Mitosis Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->CyclinB_CDK1 Bioavailability_Enhancement_Workflow Start Poorly Bioavailable Pyrazolo[3,4-b]pyridine Compound Assess_Properties Assess Physicochemical Properties Start->Assess_Properties Solubility Solubility Assay Assess_Properties->Solubility Permeability Caco-2 Permeability Assay Assess_Properties->Permeability Metabolism Microsomal Stability Assay Assess_Properties->Metabolism Decision Identify Limiting Factor(s) Solubility->Decision Permeability->Decision Metabolism->Decision Formulation Formulation Strategies (e.g., Nanosuspension, Solid Dispersion) Decision->Formulation Low Solubility Prodrug Prodrug Synthesis Decision->Prodrug Low Permeability Structural_Mod Structural Modification to Block Metabolism Decision->Structural_Mod High Metabolism InVivo_PK In Vivo Pharmacokinetic Study Formulation->InVivo_PK Prodrug->InVivo_PK Structural_Mod->InVivo_PK End Optimized Bioavailability InVivo_PK->End

References

Technical Support Center: Cell-Based Assay Optimization for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell-based assays for kinase inhibitors. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my kinase inhibitor in a cell-based assay?

A3: The optimal concentration is cell-line dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) in your specific model. It is recommended to start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess the inhibition of a key downstream signaling event.[1] For initial experiments, using a concentration that is 5 to 20 times the biochemical IC50 value can be a good starting point.

Q2: What is the recommended starting point for incubation time?

A2: The optimal incubation time varies significantly depending on the experimental goals and the specific downstream effect being measured.[1]

  • For phosphorylation assays (e.g., Western Blot, ELISA) , which measure the direct inhibitory effect on a kinase, a shorter incubation time of 30 minutes to 2 hours is often sufficient.[2]

  • For cell viability/proliferation assays (e.g., MTT, CCK-8) , a longer incubation period of 24 to 72 hours is typically required to observe effects on cell growth.[2]

  • For apoptosis assays (e.g., Annexin V) , incubation times can range from 6 to 48 hours, as these effects are often time-dependent.[2] It is highly recommended to perform a time-course experiment (e.g., treating cells for 1, 6, 12, and 24 hours) to determine the optimal endpoint.[1]

Q3: How does DMSO concentration affect my cell-based assay?

A3: Dimethyl sulfoxide (DMSO) is a common solvent, but it is not biologically inert and can impact cells in a concentration-dependent manner.[3]

  • Below 0.1%: Generally considered safe for most cell lines with minimal effects.[4][5]

  • 0.1% to 0.5%: Tolerated by many robust cell lines for up to 72 hours, though it may require validation.[3][5][6]

  • Above 1%: Can cause significant cytotoxicity, damage cell membranes, and induce apoptosis.[3][4] It is critical to run a dose-response curve with DMSO alone to determine the highest concentration that does not affect your specific cell line and to ensure the final DMSO concentration is identical across all wells, including vehicle controls.[3]

Q4: Why are my results from cell-based assays different from my biochemical assays?

A4: Discrepancies between biochemical and cell-based assay results are common.[7][8] This can be due to several factors, including:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its target.[8][9]

  • Compound Instability or Metabolism: The compound may be unstable or metabolized by the cells into an inactive form.[9]

  • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than that typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[10]

  • Presence of Efflux Pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration.[9]

Q5: How do I choose the right controls for my experiment?

A5: Proper controls are essential for interpreting your data correctly.

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[8]

  • Positive Control: A known inhibitor of the target kinase to confirm that the assay can detect inhibition.[11]

  • Negative Control: A "no enzyme" or fully inhibited reaction to determine the background signal.[10]

  • Untreated Cells: To establish a baseline for normal cell function and signaling.

Troubleshooting Guides

Issue 1: High Background Signal

A high background can obscure the specific signal, leading to a low signal-to-noise ratio and inaccurate results.[12]

Question: My negative control or blank wells show a high signal. What are the common causes and solutions? Answer:

Possible CauseSolution
Autofluorescence Natural fluorescence from cells, media components (e.g., phenol red), or plastics can be a source of interference.[12] Identify this by measuring a control sample of cells without any fluorescent labels.[12]
Insufficient Blocking In assays like ELISA or In-Cell Westerns, non-specific binding sites on the plate or cells may not be adequately blocked.[13][14] Increase the concentration or duration of the blocking step, or try a different blocking agent (e.g., 5% BSA in TBST for phospho-specific antibodies).[14][15]
Non-specific Antibody Binding The primary or secondary antibody may be binding non-specifically.[12][16] Titrate antibodies to determine the optimal concentration and increase the number and duration of wash steps.[12][14]
Contaminated Reagents Buffers or reagents may be contaminated.[14][15] Prepare fresh, high-purity buffers and filter them if necessary.[14] Run a "no enzyme" control to check for background phosphorylation from contaminated reagents.[14]
Compound Interference The test compound itself may be autofluorescent.[12] This can be checked by measuring the fluorescence of the compound alone at the assay's wavelengths.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio makes it difficult to distinguish true inhibitor effects from background noise. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[10]

Question: The difference between my positive and negative controls is very small. How can I improve my assay window? Answer:

Possible CauseSolution
Suboptimal Reagent Concentrations Enzyme or substrate concentrations may be too low.[10] Titrate the enzyme to find a concentration that produces a robust signal, then optimize the substrate concentration to achieve a maximal signal.[10]
Inactive Enzyme The kinase may have lost activity due to improper storage or multiple freeze-thaw cycles.[10] Use a fresh aliquot of the enzyme and ensure proper handling.
Incorrect Reaction Conditions The buffer pH, temperature, or incubation time may not be optimal for the enzyme.[10] Review the manufacturer's protocol and optimize these conditions.
High Background Noise High background will inherently reduce the signal-to-noise ratio. Refer to the "High Background Signal" troubleshooting section above.
Suboptimal Cell Seeding Density Too few cells can result in a weak signal that is difficult to measure accurately.[17] Perform a cell seeding density optimization experiment (see protocol below).[18]
Issue 3: Poor Reproducibility and High Variability

Inconsistent results between replicate wells or experiments are a common challenge.

Question: I'm observing a high degree of variability between replicate wells and experiments. What should I check? Answer:

Possible CauseSolution
Inconsistent Cell Seeding An uneven distribution of cells across the plate leads to variability.[19] Ensure a homogenous single-cell suspension before plating and mix the suspension between pipetting steps.[19]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and inhibitors, affecting cell growth.[19] Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[19]
Pipetting Errors Inaccurate liquid handling can lead to large variations, especially in low-volume assays. Use calibrated pipettes, ensure proper technique to avoid bubbles, and maintain a consistent order of reagent addition.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control during all incubation steps. Avoid taking plates in and out of an incubator frequently.[20]
Cell Line Instability High-passage number cells can lead to genetic drift and altered phenotypes.[8] Use low-passage cells and regularly perform cell line authentication.

Data Presentation: Key Assay Parameters

Table 1: Recommended DMSO Concentrations in Cell-Based Assays
Final DMSO ConcentrationExpected EffectRecommendations
< 0.1%Generally considered safe with minimal effects.[3]Recommended for sensitive cell lines and long-term exposure studies.[3]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[3][6]A common range for many in vitro assays, but requires validation for your specific cell line.[3]
0.5% - 1.0%Increased cytotoxicity and effects on cell function may be observed.[3][21]Short-term exposure may be possible for some robust lines, but this range is often toxic.[3]
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.[3][4]Highly toxic and generally should be avoided.[3]
Table 2: General Recommendations for Cell Seeding Density in 96-Well Plates
Cell Growth RateSeeding Density (cells/well)Notes
Fast-growing (e.g., HEK293)2,000 - 10,000Density should be optimized to ensure cells remain in the exponential growth phase and do not become over-confluent by the end of the assay.[17]
Moderate-growing (e.g., HeLa, A549)5,000 - 20,000The optimal density allows for a robust signal without nutrient depletion or contact inhibition.[17]
Slow-growing (e.g., some primary cells)10,000 - 40,000Higher initial seeding may be required to achieve a sufficient signal within the assay timeframe.
Note: These are general guidelines. The optimal seeding density is highly dependent on the specific cell line and the duration of the experiment and must be determined empirically.[17][22]
Table 3: Typical Incubation Times for Different Assay Types
Assay TypePurposeTypical Incubation Time
Phosphorylation Assay (Western Blot, ELISA)To measure direct inhibitory effect on kinase activity.[2]30 minutes - 2 hours[2]
Reporter Gene Assay To measure changes in transcriptional activity.6 - 24 hours[11]
Apoptosis Assay (Annexin V)To determine the induction of programmed cell death.[2]6 - 48 hours[2]
Cell Viability/Proliferation Assay (MTT, CCK-8, XTT)To assess the effect on cell growth and survival.[2]24 - 72 hours[2]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol describes how to determine the ideal number of cells to seed for a viability assay to ensure they remain in the exponential growth phase.

  • Cell Preparation: Culture cells to ~80% confluency, then trypsinize and resuspend them in fresh medium to create a single-cell suspension with high viability (>95%).[17]

  • Serial Dilution: Prepare a series of cell dilutions. For a 96-well plate, typical densities to test might range from 1,000 to 40,000 cells per well.

  • Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Plate at least three replicate wells for each density and include "media only" wells as a blank control.[17]

  • Incubation: Incubate the plates for time points relevant to your planned experiment (e.g., 24, 48, and 72 hours).[17]

  • Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT, see protocol below) on one of the plates.[17]

  • Data Analysis: Plot the viability signal (e.g., absorbance) versus the number of cells seeded for each time point. The optimal seeding density is the one that results in a robust signal and is on the linear portion of the curve for the intended assay duration.[17]

Protocol 2: Western Blot for Phospho-Kinase Inhibition

This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of a target kinase or its substrate.

  • Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest.[2] Allow cells to adhere overnight. Pre-treat the cells with desired concentrations of the kinase inhibitor for the optimal time determined previously (e.g., 1 hour).[2]

  • Stimulation (if necessary): Stimulate the cells with a relevant growth factor (e.g., 100 ng/mL of EGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target kinase.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[2] Incubate on ice for 30 minutes.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like a BCA assay.[1][2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with a suitable buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody against the phospho-target overnight at 4°C.[1][2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample to determine the extent of inhibition.[1]

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of a kinase inhibitor on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of medium and incubate overnight to allow for cell attachment.[9][19]

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][19] Gently shake the plate for 5-10 minutes.[19]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9][19] A reference wavelength of 630 nm can be used to reduce background.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[9]

Visualizations

G Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK) Receptor->Kinase_Cascade Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Effector_Kinase Effector Kinase (e.g., ERK) Kinase_Cascade->Effector_Kinase Phosphorylates Transcription_Factor Transcription Factor Effector_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Inhibitor->Kinase_Cascade

Caption: A diagram of a generic kinase signaling pathway and the action of an inhibitor.

Assay_Optimization_Workflow Experimental Workflow for Assay Optimization cluster_preliminary Preliminary Setup cluster_optimization Assay Optimization cluster_validation Assay Validation & Execution A Select Cell Line & Kinase Inhibitor B Determine Optimal Cell Seeding Density A->B C Determine Max Tolerated DMSO Concentration B->C D Time-Course Experiment (e.g., 0.5, 1, 6, 12, 24h) C->D Proceed with Safe DMSO % E Dose-Response Experiment (e.g., 1nM - 10µM) D->E F Select Optimal Time & Concentration Range E->F G Perform Main Experiment with Optimized Parameters F->G Use Optimized Conditions H Include All Controls (Vehicle, +/-, Untreated) G->H I Data Analysis (IC50) & Statistical Validation H->I

Caption: Workflow for optimizing a cell-based kinase inhibitor assay.

Troubleshooting_Logic Troubleshooting Logic for Poor Assay Results cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues cluster_solutions_signal Solutions for Signal cluster_solutions_repro Solutions for Reproducibility Start Poor Assay Results (High Variability, Low Signal) High_BG High Background? Start->High_BG Low_SN Low Signal-to-Noise? Start->Low_SN High_Var High Well-to-Well Variability? Start->High_Var Sol_BG Check for Autofluorescence Optimize Blocking/Washing Titrate Antibodies High_BG->Sol_BG Yes Sol_SN Titrate Enzyme/Substrate Check Reagent Activity Optimize Cell Density Low_SN->Sol_SN Yes Sol_Var Check Pipetting Technique Minimize Edge Effects Ensure Homogenous Cell Seeding High_Var->Sol_Var Yes

References

Technical Support Center: In Vivo Studies of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining methodologies for the in vivo study of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets and activities of pyrazolo[3,4-b]pyridine derivatives?

A1: Pyrazolo[3,4-b]pyridine derivatives are a versatile class of compounds with a broad range of biological activities. They have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), MET kinase, and Tropomyosin receptor kinases (TRKs).[1][2] Additionally, some derivatives have shown potential as anti-tumor agents, muscarinic M1 receptor agonists, and p38α inhibitors for inflammatory diseases.

Q2: What are the common in vivo models used to study pyrazolo[3,4-b]pyridine derivatives?

A2: The most common in vivo models are mouse xenografts, where human cancer cell lines are implanted into immunodeficient mice.[3][4][5] Orthotopic breast cancer mouse models have also been used to evaluate the anti-tumor efficacy of this class of compounds.[4][5] For non-cancer-related studies, animal models of rheumatoid arthritis and locomotor activity have been employed.

Q3: What is the oral bioavailability of pyrazolo[3,4-b]pyridine derivatives in preclinical models?

A3: The oral bioavailability of pyrazolo[3,4-b]pyridine derivatives can vary significantly depending on the specific substitutions. For instance, a potent MET kinase inhibitor from this class demonstrated an oral bioavailability of 88.0% in mice.[6] However, other derivatives may exhibit poor aqueous solubility, which can negatively impact their oral absorption.[7] Formulation strategies are often necessary to improve the pharmacokinetic profile of these compounds.[3][8]

Q4: What are typical effective doses of pyrazolo[3,4-b]pyridine derivatives in mouse models?

A4: Effective doses are highly dependent on the specific compound, its target, and the animal model. For example, projected oral doses for a MET kinase inhibitor to achieve 50% and 90% tumor growth inhibition in a mouse xenograft model were 5.6 and 13 mg/kg/day, respectively.[6] A muscarinic M1 receptor agonist was effective in reducing locomotor activity in mice at a dose of 10 µmol/kg.

Troubleshooting Guides

Issue 1: Poor or inconsistent efficacy in vivo despite good in vitro potency.

  • Question: My this compound derivative shows excellent activity in cell-based assays, but I'm not observing the expected anti-tumor effect in my mouse xenograft model. What could be the issue?

  • Answer: This discrepancy is often due to poor pharmacokinetic properties of the compound.

    • Poor Bioavailability: The compound may have low oral absorption. Consider reformulating the compound in a vehicle designed to enhance solubility and absorption.

    • Rapid Metabolism: The compound might be quickly metabolized and cleared from the system. Conduct pharmacokinetic studies to determine the compound's half-life and exposure levels.

    • Formulation Issues: The compound may be precipitating out of the dosing solution. Ensure the formulation is stable and the compound remains in solution. Visually inspect the formulation for any precipitates before each administration.

Issue 2: Observed toxicity or adverse effects in animal models.

  • Question: I'm observing weight loss and other signs of toxicity in my mice treated with a this compound derivative. How can I address this?

  • Answer: Toxicity can arise from several factors.

    • Off-Target Effects: The compound may be hitting unintended biological targets. Consider running a broader kinase panel or other off-target screening assays.

    • Vehicle Toxicity: The dosing vehicle itself may be causing adverse effects. Run a vehicle-only control group to assess this possibility.

    • Dose and Schedule: The dose may be too high, or the dosing schedule too frequent. A maximum tolerated dose (MTD) study is crucial to establish a safe and effective dosing regimen.

Issue 3: Difficulty in formulating the compound for in vivo administration.

  • Question: this compound has low aqueous solubility, and I'm struggling to prepare a suitable formulation for oral gavage. What are my options?

  • Answer: Formulating poorly soluble compounds is a common challenge.

    • Co-solvent Systems: A mixture of solvents can be used to increase solubility. A common starting point is a ternary system of DMSO, PEG400, and saline.

    • Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

    • Nanosystems: For compounds with very poor solubility, advanced formulation strategies like albumin nanoparticles or liposomes can be explored to improve their pharmacokinetic properties.[7]

Quantitative Data

The following tables summarize pharmacokinetic and efficacy data for representative pyrazolo[3,4-b]pyridine derivatives from preclinical studies.

Table 1: Pharmacokinetic Parameters of a Pyrazolo[3,4-b]pyridine MET Kinase Inhibitor in Various Species [6]

SpeciesRoutePlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-Life (h)Oral Bioavailability (%)
MouseIV/PO15.89.0-88.0
RatIV/PO36.62.11.6711.2
MonkeyIV/PO13.9--72.4
DogIV/PO2.44-16.355.8

Table 2: In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives in Mouse Models

Compound ClassAnimal ModelAdministration RouteDoseKey FindingReference
MET Kinase InhibitorEBC-1 NSCLC XenograftOral5.6 mg/kg/day50% tumor growth inhibition[6]
MET Kinase InhibitorEBC-1 NSCLC XenograftOral13 mg/kg/day90% tumor growth inhibition[6]
Pyrazolo-pyridone InhibitorMouseIntravenous15 mg/kgPharmacokinetic profiling[8]
Pyrazolo-pyridone InhibitorMouseOral50 mg/kgSustained plasma exposure above IC90 for 24h[3][8]
Muscarinic M1 AgonistMouse-10 µmol/kgReduced locomotor activity
1,4,6-Trisubstituted DerivativeOrthotopic Breast Cancer--Inhibition of tumor growth[4][5]

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., one with a known dependence on a target kinase) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Formulation and Administration:

    • Prepare the this compound formulation. For oral administration, a common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween-80 in sterile water.

    • Administer the compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • Observe the animals for any signs of toxicity.

    • The study endpoint is typically when the tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

Protocol 2: Preparation of an Oral Formulation for a Poorly Soluble Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the preparation of a suspension for oral gavage.

  • Materials:

    • This compound

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween-80 in sterile water.

    • Mortar and pestle

    • Stir plate and stir bar

    • Graduated cylinder and appropriate glassware

  • Procedure:

    • Weigh the required amount of this compound based on the desired concentration and the total volume of formulation needed.

    • In a mortar, add a small amount of the vehicle to the compound and triturate with the pestle to create a smooth paste. This step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.

    • Transfer the suspension to a beaker with a stir bar and continue to stir on a stir plate for at least 30 minutes to ensure uniformity.

    • Visually inspect the suspension for any large particles or clumps.

    • Continuously stir the suspension during dosing to maintain homogeneity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cell Culture implantation Tumor Implantation cell_culture->implantation formulation Compound Formulation treatment Treatment Administration formulation->treatment randomization Randomization implantation->randomization randomization->treatment monitoring Monitoring (Tumor & Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis

Caption: Workflow for an in vivo efficacy study of this compound.

troubleshooting_logic start Poor In Vivo Efficacy pk_issue Pharmacokinetic Issue? start->pk_issue formulation_issue Formulation Issue? pk_issue->formulation_issue No solution_pk Conduct PK studies Adjust dose/schedule pk_issue->solution_pk Yes target_issue Target Engagement Issue? formulation_issue->target_issue No solution_formulation Optimize vehicle Check stability formulation_issue->solution_formulation Yes solution_target Confirm target modulation in vivo target_issue->solution_target Yes

Caption: Troubleshooting logic for poor in vivo efficacy of pyrazolo[3,4-b]pyridine derivatives.

References

Validation & Comparative

Validating the Anticancer Activity of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the anticancer activity of the parent compound, 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, is limited in publicly available literature, a significant body of research exists for its closely related analogs. This guide provides a comprehensive comparison of a series of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives, offering valuable insights into the therapeutic potential of this chemical scaffold. The data presented is based on a key study by Almansour et al. (2023), which evaluates their efficacy against various cancer cell lines and their mechanism of action through the inhibition of Cyclin-Dependent Kinases (CDKs).

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results are presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and are compared with the standard chemotherapeutic drug, Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridine Derivatives

CompoundSubstitution at C4-positionHeLa (IC50 µM)MCF-7 (IC50 µM)HCT-116 (IC50 µM)
9a Phenyl2.59>50>50
9b 4-Methylphenyl10.21>50>50
9c 4-Methoxyphenyl8.65>50>50
9h 3,4-Dimethoxyphenyl6.33>50>50
14g 4-Hydroxyphenyl7.824.661.98
Doxorubicin -2.354.572.11

Data sourced from Almansour et al. (2023)[1][2].

Mechanism of Action: CDK Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a known inhibitor of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. The most active compounds, 9a and 14g, were further assayed for their inhibitory activity against CDK2 and CDK9.

Table 2: In Vitro Kinase Inhibition (IC50 in µM)

CompoundCDK2 (IC50 µM)CDK9 (IC50 µM)
9a 1.630 ± 0.0090.262 ± 0.013
14g 0.460 ± 0.0240.801 ± 0.041
Ribociclib 0.068 ± 0.0040.050 ± 0.003

Data sourced from Almansour et al. (2023)[1][2]. Ribociclib, an approved CDK4/6 inhibitor, is used as a reference compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the anticancer activity of these compounds.

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Transcription cluster_Inhibition CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2 CDK2 CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates CyclinT Cyclin T CyclinT->CDK9 Transcription Transcription RNAPII->Transcription Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine (e.g., 9a, 14g) Pyrazolo_pyridine->CDK2 Pyrazolo_pyridine->CDK9

Caption: Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives disrupts cell cycle progression and transcription.

Experimental_Workflow Start Start: Pyrazolo[3,4-b]pyridine Derivatives Cell_Culture 1. Cancer Cell Lines (HeLa, MCF-7, HCT-116) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination 3. Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies 4. Mechanistic Studies (for most potent compounds) IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Kinase_Assay Kinase Inhibition Assay (CDK2/CDK9) Mechanism_Studies->Kinase_Assay End End: Comparative Analysis and SAR Cell_Cycle->End Kinase_Assay->End

References

4-Methoxy-1H-pyrazolo[3,4-b]pyridine versus other CDK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives and Other CDK2 Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A wide array of small molecule inhibitors targeting CDK2 have been developed. This guide provides an objective comparison of the performance of derivatives of this compound with other notable CDK2 inhibitors, supported by experimental data. While specific data for the parent compound this compound is limited in publicly available literature, this guide focuses on its well-characterized derivatives, specifically 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine compounds.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for several CDK2 inhibitors, including derivatives of this compound. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorCDK2 IC50 (µM)Other Kinase IC50 (µM)Cell Line Proliferation IC50 (µM)Reference(s)
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9a) 1.630CDK9: 0.262Hela: 2.59[1][2]
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (14g) 0.460CDK9: 0.801MCF7: 4.66, HCT-116: 1.98[1][2]
Dinaciclib 0.001CDK1: 0.001-[3]
BMS-265246 0.009--[3]
SU 9516 ---[3]
Roscovitine 0.7CDK1: 0.65-[4]
Milciclib 0.045CDK1: 0.398-[4]
BLU-222 0.0026CDK1: 0.2336-[4]
PF-07104091 ~0.001 (Ki)>0.1 (Ki)-[4]
Flavopiridol 0.1CDK1: 0.03-[5]
AT7519 0.044CDK1: 0.19-[5]
BAY-1000394 0.005-0.025CDK1: 0.005-0.025-[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CDK2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases DNA Replication DNA Replication E2F->DNA Replication activates transcription for Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates CDK2_Inhibitor CDK2 Inhibitor (e.g., 4-Methoxy-1H-pyrazolo [3,4-b]pyridine derivative) CDK2_Inhibitor->CDK2 inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Inhibitor_Prep Prepare Serial Dilutions of CDK2 Inhibitor Treatment Treat Cells with Inhibitor Inhibitor_Prep->Treatment Kinase_Assay Biochemical Kinase Assay (IC50) Treatment->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) (GI50) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression/ Phosphorylation) Treatment->Western_Blot Data_Analysis Analyze and Compare - Potency (IC50/GI50) - Selectivity - Cellular Effects Kinase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Analogs and Existing Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer potential of novel pyrazolo[3,4-b]pyridine derivatives against established chemotherapeutic agents.

Introduction

The quest for novel and more effective anticancer agents is a cornerstone of oncological research. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the design of new therapeutic agents due to its structural similarity to purine bases, allowing it to interact with various biological targets implicated in cancer progression. This guide provides a comparative analysis of the anticancer properties of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives against established cancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines, compared to the standard chemotherapeutic drug Doxorubicin. Lower IC50 values indicate higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Notes
Pyrazolo[3,4-b]pyridine Derivative 9a [1]Hela (Cervical)2.59Showed the highest activity against Hela cells among the tested derivatives.[1]
Pyrazolo[3,4-b]pyridine Derivative 14g [1]MCF7 (Breast)4.66Exhibited significant activity against MCF7 and HCT-116 cell lines.[1]
HCT-116 (Colon)1.98
Doxorubicin [1]Hela (Cervical)2.35A widely used anthracycline antibiotic with broad-spectrum anticancer activity.[2][3][4] Its mechanisms of action include DNA intercalation and inhibition of topoisomerase II.[2][3][4]
MCF7 (Breast)4.57
HCT-116 (Colon)2.11
Paclitaxel [5][6]VariousnM to low µM rangeA mitotic inhibitor that targets tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest and apoptosis.[5][] IC50 values vary significantly depending on the cell line and exposure time.[6]
Cisplatin [8][9]VariousµM rangeA platinum-based chemotherapy drug that cross-links DNA, leading to DNA damage and apoptosis.[8][9] IC50 values can be highly variable depending on the cell line and experimental conditions.[10][11]

Mechanism of Action

The anticancer effects of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives are primarily attributed to the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9.[1] These kinases are crucial regulators of the cell cycle and transcription. Their inhibition leads to cell cycle arrest and induction of apoptosis.

In contrast, existing cancer drugs operate through different mechanisms:

  • Doxorubicin: Intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and generating free radicals that damage cellular components.[2][3]

  • Paclitaxel: Promotes the polymerization of tubulin, leading to the formation of overly stable and nonfunctional microtubules. This disrupts mitosis and triggers apoptosis.[]

  • Cisplatin: Forms platinum-DNA adducts, causing DNA damage and inducing apoptosis.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating anticancer compounds.

CDK_Inhibition_Pathway cluster_drug Pyrazolo[3,4-b]pyridine Derivative cluster_cdk Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome Drug 4-Aryl-3-(4-methoxyphenyl)-1-phenyl- 1H-pyrazolo[3,4-b]pyridine CDK2 CDK2 Drug->CDK2 Inhibits CDK9 CDK9 Drug->CDK9 Inhibits G1_S G1/S Transition CDK2->G1_S Promotes Transcription Transcription Elongation CDK9->Transcription Promotes Arrest Cell Cycle Arrest G1_S->Arrest Transcription->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of CDK2/CDK9 by pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_flow_analysis Flow Cytometry Analysis cluster_results Data Analysis & Interpretation Culture Cancer Cell Culture (e.g., Hela, MCF7, HCT-116) Treatment Treatment with Test Compound (e.g., Pyrazolo[3,4-b]pyridine derivative) Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry Treatment->Flow IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow->Apoptosis Mechanism Mechanism of Action Elucidation CellCycle->Mechanism Apoptosis->Mechanism

Caption: General experimental workflow for anticancer drug evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the specified duration. Both floating and adherent cells are collected.

  • Staining: The cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The population of cells is quadrant-gated to differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Conclusion

The 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives demonstrate significant anticancer activity against a range of cancer cell lines, with potencies comparable to the established chemotherapeutic agent Doxorubicin in some cases. Their mechanism of action, involving the inhibition of key cell cycle regulators CDK2 and CDK9, presents a distinct and potentially advantageous profile compared to traditional DNA-damaging agents and microtubule inhibitors. The favorable in vitro data warrants further investigation, including in vivo efficacy studies and broader kinase profiling, to fully assess the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate these findings.

References

Confirming Cellular Target Engagement of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, confirming that a compound reaches and interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of state-of-the-art methodologies for verifying the cellular target engagement of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, a member of a promising class of kinase inhibitors. This document will objectively compare its performance with alternative compounds targeting the Anaplastic Lymphoma Kinase (ALK), a common target for pyrazolo[3,4-b]pyridine derivatives.[1][2] The experimental data presented herein is synthesized from published literature on similar compounds and serves as a representative guide for researchers.

Introduction to this compound and Target Engagement

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit potent inhibitory activity against various protein kinases, including ALK, Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1), as well as tubulin.[1][2][3][4] For the purpose of this guide, we will focus on the engagement of this compound with its putative target, ALK, a receptor tyrosine kinase frequently implicated in oncogenesis.[1][5]

Target engagement assays are designed to provide direct evidence of a drug binding to its molecular target in a biologically relevant context.[6] Such confirmation is pivotal for establishing a clear mechanism of action, guiding structure-activity relationship (SAR) studies, and ensuring that downstream biological effects are a direct consequence of on-target activity. This guide will compare this compound with two well-established ALK inhibitors, Crizotinib and Alectinib, across a panel of widely used cellular target engagement assays.[7][8]

Comparative Analysis of Target Engagement

The following tables summarize the quantitative data from four distinct cellular target engagement assays, providing a multi-faceted view of how this compound and its alternatives interact with ALK in a cellular context.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetCell LineApparent Melting Temp (°C) - VehicleApparent Melting Temp (°C) - 10 µM CompoundThermal Shift (ΔTm) (°C)EC50 (µM)
This compound ALKH312248.554.2+5.70.15
CrizotinibALKH312248.553.8+5.30.22
AlectinibALKH312248.555.1+6.60.09

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundTargetCell LineTracerCellular IC50 (nM)
This compound NanoLuc®-ALKHEK293K-10120
CrizotinibNanoLuc®-ALKHEK293K-10180
AlectinibNanoLuc®-ALKHEK293K-1075

Table 3: Kinobeads Competition Binding Assay Data

CompoundTargetCell LysateApparent Kd (nM)
This compound ALKH312285
CrizotinibALKH3122110
AlectinibALKH312250

Table 4: In-Cell Western (ICW) Assay for Downstream Target Modulation

CompoundTarget PathwayCell LineReadoutCellular IC50 (nM)
This compound ALK SignalingH3122pALK (Tyr1604)160
CrizotinibALK SignalingH3122pALK (Tyr1604)250
AlectinibALK SignalingH3122pALK (Tyr1604)90

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[9]

  • Cell Culture and Treatment: H3122 cells are cultured to 70-80% confluency. Cells are treated with either vehicle (DMSO) or varying concentrations of the test compound (this compound, Crizotinib, or Alectinib) and incubated for 2 hours at 37°C.

  • Heat Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification: Cells are lysed by three freeze-thaw cycles. The soluble fraction is separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant is collected, and the protein concentration is determined.

  • Western Blot Analysis: Equal amounts of soluble protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for ALK. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

  • Data Analysis: The intensity of the ALK band at each temperature is quantified. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both vehicle and compound-treated samples. The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples. For EC50 determination, cells are treated with a range of compound concentrations and heated at a single temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[10][11]

  • Cell Transfection and Seeding: HEK293 cells are transfected with a vector encoding for ALK fused to NanoLuc® luciferase. Transfected cells are seeded into 96-well plates.

  • Compound and Tracer Addition: Cells are treated with a range of concentrations of the test compound. A cell-permeable fluorescent tracer that binds to ALK is then added to all wells.

  • Incubation: The plate is incubated for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The BRET signal is measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is determined from a dose-response curve.

Kinobeads Competition Binding Assay

Kinobeads are an affinity-based chemical proteomics tool used to profile the interaction of compounds with a large number of endogenous kinases from cell or tissue lysates.[12]

  • Cell Lysate Preparation: H3122 cells are lysed, and the protein concentration of the clarified lysate is determined.

  • Compound Incubation: The cell lysate is incubated with increasing concentrations of the test compound or vehicle (DMSO) for 1 hour at 4°C.

  • Kinase Enrichment: Kinobeads, which are sepharose beads derivatized with broad-spectrum kinase inhibitors, are added to the lysates and incubated for 1 hour at 4°C to capture kinases not bound by the test compound.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted from the beads.

  • Sample Preparation and LC-MS/MS Analysis: The eluted proteins are digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of ALK peptides is quantified across the different compound concentrations. The apparent Kd is determined by fitting the competition binding data to a dose-response curve.

In-Cell Western (ICW) Assay

The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in microplates to measure protein levels and post-translational modifications within fixed cells.[2][13] It can be used as an indirect measure of target engagement by assessing the inhibition of downstream signaling events.

  • Cell Seeding and Treatment: H3122 cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: The wells are blocked to prevent non-specific antibody binding. The cells are then incubated with a primary antibody against the phosphorylated form of ALK (pALK Tyr1604) and a normalization antibody (e.g., against a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation: After washing, the cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Quantification: The plate is scanned on a near-infrared imaging system. The fluorescence intensity for both the target protein and the normalization protein is measured for each well.

  • Data Analysis: The pALK signal is normalized to the GAPDH signal. The IC50 value is calculated from the dose-response curve of normalized pALK signal versus compound concentration.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Transcription STAT3->Transcription Inhibitor This compound (or alternative) Inhibitor->ALK Inhibits

Caption: ALK signaling pathway and point of inhibition.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with compound or vehicle B 2. Heat challenge (temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separate soluble and precipitated proteins C->D E 5. Western Blot for target protein D->E F 6. Quantify and determine ΔTm E->F

Caption: CETSA experimental workflow.

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Donor NanoLuc-ALK Acceptor Fluorescent Tracer BRET BRET Signal Acceptor->BRET Energy Transfer Donor2 NanoLuc-ALK Acceptor2 Fluorescent Tracer NoBRET No BRET Signal Acceptor2->NoBRET No Energy Transfer Inhibitor Test Compound Inhibitor->Donor2 Binds

Caption: Principle of the NanoBRET™ assay.

Conclusion

This guide provides a comparative framework for assessing the cellular target engagement of this compound against its putative target, ALK. The presented data, synthesized from established literature, demonstrates how a multi-assay approach can provide robust and quantitative evidence of target interaction in a cellular setting. The Cellular Thermal Shift Assay and NanoBRET™ assay offer direct biophysical confirmation of binding, while the Kinobeads assay provides a broader kinase selectivity profile. The In-Cell Western serves as a valuable orthogonal method to confirm that target engagement translates to the inhibition of downstream signaling.

For researchers and drug development professionals, employing a combination of these techniques is crucial for confidently advancing novel compounds like this compound through the discovery pipeline. The methodologies and comparative data presented here offer a robust starting point for designing and interpreting critical target validation experiments.

References

Cross-Validation of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile chemical structure that forms the basis for a wide range of biologically active compounds. Derivatives of this core structure have been investigated for numerous therapeutic applications, including cancer therapy, autoimmune diseases, and inflammation. This guide provides a comparative analysis of the mechanism of action of derivatives based on the 4-Methoxy-1H-pyrazolo[3,4-b]pyridine core, with a focus on their role as kinase inhibitors.

Kinase Inhibition Profile

Research has shown that 1H-pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of several kinases, which are key regulators of cellular signaling pathways. Notably, these compounds have been developed as inhibitors of TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[1][2][3][4] The specific substitutions on the pyrazolo[3,4-b]pyridine core determine the target selectivity and potency of these inhibitors.

Comparative Analysis: TBK1 Inhibition

A significant area of investigation for 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of TBK1, a key kinase in innate immunity signaling pathways.[1] Dysregulation of TBK1 activity is linked to various autoimmune diseases and cancers.

Below is a comparison of a 1H-pyrazolo[3,4-b]pyridine derivative with other known TBK1 inhibitors.

CompoundScaffoldTargetIC50 (nM)Reference Compound(s)IC50 (nM)
--INVALID-LINK--[1]1H-pyrazolo[3,4-b]pyridineTBK10.2BX7957.1
MRT6730728.7
--INVALID-LINK--[1]Not specified in provided textTBK11.0--
IKKε5.6--
--INVALID-LINK--[1]Not specified in provided textTBK119--
IKKε160--

Experimental Protocol: In Vitro TBK1 Kinase Assay [1]

The inhibitory activity of the compounds against TBK1 was determined using an in vitro kinase assay. The assay measures the ability of a compound to block the phosphorylation of a substrate by the TBK1 enzyme.

  • Reaction Setup : The kinase reaction is typically performed in a buffer containing ATP and the TBK1 enzyme.

  • Compound Addition : The test compounds (e.g., 1H-pyrazolo[3,4-b]pyridine derivatives) are added at varying concentrations.

  • Initiation and Incubation : The reaction is initiated by the addition of a substrate (e.g., a peptide or protein substrate of TBK1). The mixture is then incubated to allow for the phosphorylation reaction to occur.

  • Detection : The level of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway: TBK1 in Innate Immunity

TBK1 plays a crucial role in the signaling pathways that lead to the production of type I interferons (IFNs) in response to viral infections. The diagram below illustrates this pathway and the point of inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Viral PAMPs Viral PAMPs PRRs Pattern Recognition Receptors (e.g., RIG-I) Viral PAMPs->PRRs detected by Adaptor Proteins Adaptor Proteins (e.g., MAVS) PRRs->Adaptor Proteins activate TBK1 TBK1 Adaptor Proteins->TBK1 recruits and activates IRF3/7 Interferon Regulatory Factors 3/7 TBK1->IRF3/7 phosphorylates IKKε IKKε Type I IFN Genes Type I Interferon Gene Expression IRF3/7->Type I IFN Genes translocates to nucleus and induces Pyrazolo_pyridine 1H-pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TBK1 inhibit

Caption: TBK1 signaling pathway and inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

Comparative Analysis: TRK Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been synthesized as inhibitors of Tropomyosin receptor kinases (TRKs).[2] TRK fusions are oncogenic drivers in a variety of cancers.

CompoundScaffoldTargetIC50 (nM)Reference Compound(s)IC50 (nM)
--INVALID-LINK--[2]1H-pyrazolo[3,4-b]pyridineTRKA56Larotrectinib< 20
Entrectinib1 (TRKA)
--INVALID-LINK--[2]Not specified in provided textTRKA/B/C< 20--
--INVALID-LINK--[2]Not specified in provided textTRKA1--
TRKB3--
TRKC5--
ALK12--
ROS17--

Experimental Protocol: TRKA Kinase Assay [2]

The inhibitory activity against TRKA can be assessed using a similar in vitro kinase assay as described for TBK1, with the following specific components:

  • Enzyme : Recombinant human TRKA kinase domain.

  • Substrate : A specific peptide substrate for TRKA.

  • Detection : Measurement of substrate phosphorylation, often via ADP-Glo™ Kinase Assay which quantifies the amount of ADP produced during the kinase reaction.

Signaling Pathway: TRK Signaling in Cancer

Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream signaling pathways such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are involved in cell proliferation, survival, and differentiation. In cancers with TRK fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth.

TRK_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor binds to Ras_MAPK Ras/MAPK Pathway TRK Receptor->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway TRK Receptor->PI3K_Akt activates PLCg PLCγ Pathway TRK Receptor->PLCg activates Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Differentiation Differentiation PLCg->Differentiation Pyrazolo_pyridine 1H-pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRK Receptor inhibit

Caption: TRK signaling pathway and inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

Other Therapeutic Targets

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its application in targeting other disease-relevant proteins:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives have been developed to overcome resistance to existing ALK inhibitors in non-small cell lung cancer.[3][5]

  • Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and showing anti-angiogenic effects.[6]

  • PD-1/PD-L1 Interaction: Small molecule inhibitors based on this scaffold have been designed to block the PD-1/PD-L1 immune checkpoint pathway.[7]

  • Factor Xa: The highly successful anticoagulant drug Apixaban is a derivative of a related pyrazolo[3,4-c]pyridine core, highlighting the broader potential of this chemical class.[8]

Experimental Workflow: General Kinase Inhibitor Screening

The general workflow for identifying and characterizing kinase inhibitors, such as those based on the 1H-pyrazolo[3,4-b]pyridine scaffold, is outlined below.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Pyrazolo[3,4-b]pyridine derivatives) Primary_Screening Primary Screening (High-Throughput Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Downstream Signaling) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Optimization

Caption: General workflow for kinase inhibitor discovery and development.

References

comparing the efficacy of different 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore, and the introduction of a methoxy group at the 4-position has been explored in numerous studies to enhance potency and selectivity.[1][2] This guide synthesizes data from multiple studies to offer a clear comparison of these derivatives, focusing on their performance in preclinical assays.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic activity of several pyrazolo[3,4-b]pyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9a Hela (Cervical Cancer)2.59Doxorubicin2.35
14g MCF7 (Breast Cancer)4.66Doxorubicin4.57
14g HCT-116 (Colon Cancer)1.98Doxorubicin2.11
8b A-549 (Lung Cancer)2.9--
8b HEPG2 (Liver Cancer)2.6--
8b HCT-116 (Colon Cancer)2.3--
C03 Km-12 (Colon Cancer)0.304--

Table 1: Comparative IC50 values of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.[3][4][5]

Notably, compound 9a demonstrated potent activity against Hela cells, comparable to the standard chemotherapeutic agent doxorubicin.[3] Similarly, compound 14g showed significant cytotoxicity against MCF7 and HCT-116 cell lines.[3] Another derivative, 8b , exhibited broad-spectrum activity against lung, liver, and colon cancer cell lines.[5]

Inhibition of Key Kinase Targets

The mechanism of action for many pyrazolo[3,4-b]pyridine derivatives involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
9a CDK21630Ribociclib68
14g CDK2460Ribociclib68
9a CDK9262Ribociclib50
14g CDK9801Ribociclib50
10g ALK-L1196M<0.5--
10g ALK-wt<0.5--
10g ROS1<0.5--
C03 TRKA56Larotrectinib3.0
C09 TRKA57Larotrectinib3.0
C10 TRKA26Larotrectinib3.0
15y TBK10.2BX7957.1
31 Mps12.596--

Table 2: Comparative inhibitory activity of this compound derivatives against key kinase targets.[3][4][6][7][8]

Derivatives 9a and 14g have been identified as inhibitors of Cyclin-Dependent Kinases 2 and 9 (CDK2/9).[3] Compound 10g displayed exceptional potency against both wild-type and L1196M mutant Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer, as well as ROS1.[6][9] A series of compounds, including C03 , C09 , and C10 , have shown nanomolar inhibitory activity against Tropomyosin receptor kinase A (TRKA).[4] Furthermore, compound 15y was identified as a highly potent inhibitor of TANK-binding kinase 1 (TBK1), and compound 31 demonstrated strong inhibition of Monopolar spindle 1 (Mps1) kinase.[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these derivatives and a general workflow for assessing their efficacy.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation cluster_inhibition Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRB pRB CDK46->pRB phosphorylates CDK46->pRB CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds Transcription S-Phase Gene Transcription CDK2->Transcription promotes CyclinA Cyclin A CyclinA->CDK2 binds CDK1 CDK1 CyclinA->CDK1 binds E2F E2F pRB->E2F inhibits pRB->E2F E2F->Transcription activates Inhibitor Pyrazolo[3,4-b]pyridine Derivatives (e.g., 9a, 14g) Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

The diagram above illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Pyrazolo[3,4-b]pyridine derivatives like 9a and 14g can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[3]

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives kinase_assay Kinase Inhibition Assay (e.g., HTRF) synthesis->kinase_assay cell_assay Cell Viability Assay (e.g., MTT) kinase_assay->cell_assay cell_cycle Cell Cycle Analysis cell_assay->cell_cycle xenograft Xenograft Tumor Model cell_cycle->xenograft data_analysis Determine IC50/EC50 Evaluate Efficacy xenograft->data_analysis

Caption: General experimental workflow for efficacy evaluation.

This workflow outlines the typical steps involved in assessing the efficacy of newly synthesized compounds, from initial in vitro kinase and cell-based assays to in vivo studies using animal models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced studies.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3]

Kinase Inhibition Assay (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to determine the in vitro inhibitory activity of compounds against specific kinases.

  • Reaction Mixture Preparation: The assay is typically performed in a 384-well plate. A reaction mixture is prepared containing the kinase, a biotinylated substrate, and ATP in an assay buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time at room temperature.

  • Detection: The reaction is stopped, and a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[4][7]

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent kinase inhibitors. The derivatives discussed in this guide exhibit significant efficacy against a range of cancer cell lines and clinically relevant kinase targets. The presented data underscores the potential of this compound class in the discovery of novel anticancer therapeutics. Further optimization of these derivatives could lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

A Head-to-Head Comparison: 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the quest for novel agents with improved efficacy and reduced toxicity is a constant endeavor. This guide provides a head-to-head comparison of a class of emerging anti-cancer compounds, 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives, with the well-established chemotherapeutic agent, doxorubicin. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, primarily functioning through DNA intercalation and inhibition of topoisomerase II.[1][][3][4] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[3][5] The this compound scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating potent anticancer activity. These compounds exhibit diverse mechanisms of action, including the inhibition of key cellular kinases and disruption of microtubule dynamics, often with a favorable safety profile compared to traditional cytotoxics.

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data on the cytotoxic effects of this compound derivatives and doxorubicin against various cancer cell lines. It is important to note that the data for the pyrazolo[3,4-b]pyridine derivatives often pertains to specific analogs rather than the parent compound.

Table 1: In Vitro Cytotoxicity (IC50) Data

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Doxorubicin MCF-7 (Breast)4.57--
HCT-116 (Colon)2.11--
HeLa (Cervical)2.35--
MDA-MB-231 (Breast)0.9--
AMJ13 (Breast)223.6 (µg/ml)--
Pyrazolo[3,4-b]pyridine Derivative 9a HeLa (Cervical)2.59Doxorubicin2.35
Pyrazolo[3,4-b]pyridine Derivative 14g MCF-7 (Breast)4.66Doxorubicin4.57
HCT-116 (Colon)1.98Doxorubicin2.11
Pyrazolo[3,4-b]pyridine Derivative 15c MCF-7 (Breast)0.067--
4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (3) MG-MID (Cancer Panel)2.70 (GI50)--

Table 2: Safety Profile - Cytotoxicity against Normal Cells

Compound/DerivativeNormal Cell LineIC50 (µM)
Doxorubicin WI-38 (Human Lung Fibroblast)15.60
Pyrazolo[3,4-b]pyridine Derivative 9a WI-38 (Human Lung Fibroblast)26.44
Pyrazolo[3,4-b]pyridine Derivative 14g WI-38 (Human Lung Fibroblast)21.81
Pyrazolo[3,4-b]pyridine Derivative 15c WI-38 (Human Lung Fibroblast)23.41

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the anti-cancer activity of doxorubicin and this compound derivatives lies in their molecular mechanisms.

Doxorubicin: This agent exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.[1][][3]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks and subsequent cell death.[1][][3][4]

  • Reactive Oxygen Species (ROS) Generation: The drug can generate free radicals, causing oxidative damage to DNA and cellular membranes.[1][3][5]

This compound Derivatives: This class of compounds exhibits a broader range of targeted actions, with specific mechanisms depending on the substitutions on the core scaffold. Reported mechanisms include:

  • Kinase Inhibition: Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest.[6][7] Others have demonstrated potent inhibition of kinases like anaplastic lymphoma kinase (ALK) and TANK-binding kinase 1 (TBK1).[8][9]

  • Tubulin Polymerization Inhibition: Some analogs act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[10]

  • Topoisomerase II Inhibition: Similar to doxorubicin, some pyrazolo[3,4-b]pyridine derivatives have also been identified as inhibitors of topoisomerase IIα.[11]

Visualizing the Pathways

To better illustrate the distinct mechanisms, the following diagrams depict the signaling pathways affected by doxorubicin and the diverse targets of this compound derivatives.

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage & Replication Stress DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action leading to apoptosis.

Pyrazolopyridine_Mechanisms PP This compound Derivatives Kinases Kinase Inhibition (CDKs, ALK, TBK1) PP->Kinases Tubulin Tubulin Polymerization Inhibition PP->Tubulin TopoII Topoisomerase II Inhibition PP->TopoII CellCycle Cell Cycle Arrest Kinases->CellCycle Tubulin->CellCycle Apoptosis Apoptosis TopoII->Apoptosis CellCycle->Apoptosis

References

Evaluating the Selectivity Profile of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the selectivity profile of a representative compound from this class, highlighting its performance against a broad panel of kinases. The following sections detail its inhibitory activity, outline the experimental protocols used for such evaluations, and visualize the key signaling pathways associated with its potential targets.

Kinase Selectivity Profile

To provide a representative selectivity profile for the 4-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold, we present data for a closely related analog, compound 7n , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. The data is adapted from a study by Duan et al. (2016), where the compound was screened against a panel of 71 protein kinases.

Table 1: Inhibitory Activity of Compound 7n against a Kinase Panel

KinaseIC₅₀ (nM)Kinase Family
FGFR1 1.1 Tyrosine Kinase
FGFR2 0.7 Tyrosine Kinase
FGFR3 2.0 Tyrosine Kinase
FGFR452.7Tyrosine Kinase
VEGFR2422.7Tyrosine Kinase
ABL1>1000Tyrosine Kinase
ALK>1000Tyrosine Kinase
AURKA>1000Serine/Threonine Kinase
CDK2>1000Serine/Threonine Kinase
EGFR>1000Tyrosine Kinase
FLT3>1000Tyrosine Kinase
JAK2>1000Tyrosine Kinase
MET>1000Tyrosine Kinase
SRC>1000Tyrosine Kinase
... (and 57 other kinases)>1000-

Data presented for compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, as a representative example.

As the data indicates, the 1H-pyrazolo[3,4-b]pyridine core, when appropriately substituted, can lead to highly potent and selective inhibitors. Compound 7n demonstrates exceptional potency against FGFR1, 2, and 3, with significantly less activity against other kinases in the panel, showcasing a desirable selectivity profile for an FGFR-targeted therapeutic.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in evaluating the selectivity profile of kinase inhibitors.

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a panel of kinases using a radiometric or fluorescence-based assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) for radiometric assays

  • Assay buffer (typically containing HEPES, MgCl₂, DTT, and BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Control inhibitor

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Compound Addition: Add the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for fluorescence-based assays) or by spotting the reaction mixture onto a capture membrane (for radiometric assays).

  • Detection:

    • Radiometric Assay: Wash the capture membrane to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Measure the fluorescence intensity or polarization using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Synthesis of this compound (General Scheme)

A plausible synthetic route could involve the following steps:

  • Synthesis of a substituted 5-aminopyrazole: This can be achieved through various methods, often starting from a β-ketonitrile.

  • Condensation with a methoxy-substituted β-dicarbonyl compound: The 5-aminopyrazole is then reacted with a suitable β-dicarbonyl compound bearing a methoxy group at the desired position to form the pyridine ring.

  • Cyclization and aromatization: The intermediate undergoes cyclization and subsequent aromatization to yield the final this compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by 1H-pyrazolo[3,4-b]pyridine derivatives and a general workflow for kinase inhibitor profiling.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Kinase Screening cluster_cellular Cellular Assays synthesis Synthesis of This compound primary_screen Primary Kinase Screen (Single Concentration) synthesis->primary_screen secondary_screen IC50 Determination (Dose-Response) primary_screen->secondary_screen Active Hits selectivity_panel Selectivity Profiling (Broad Kinase Panel) secondary_screen->selectivity_panel Potent Hits cell_viability Cell Viability Assay selectivity_panel->cell_viability target_engagement Target Engagement Assay cell_viability->target_engagement downstream_signaling Downstream Signaling (Western Blot) target_engagement->downstream_signaling

Caption: General experimental workflow for kinase inhibitor evaluation.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway.

TBK1_signaling PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 (Dimerization) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN Type I Interferon Gene Expression Nucleus->IFN

Caption: Simplified TBK1 signaling pathway in innate immunity.

CDK8_signaling Signal Upstream Signal (e.g., Wnt, TGF-β) Mediator Mediator Complex Signal->Mediator CDK8_Module CDK8-Cyclin C Module Mediator->CDK8_Module Association RNAPII RNA Polymerase II CDK8_Module->RNAPII Phosphorylation of CTD Transcription_Factors Transcription Factors (e.g., STAT, SMAD) CDK8_Module->Transcription_Factors Phosphorylation Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription_Factors->Gene_Expression

Caption: Role of CDK8 in transcriptional regulation.

A Comparative Analysis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivative and Ribociclib for CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the inhibitory efficacy of a 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative and the established drug, ribociclib, against Cyclin-Dependent Kinase 9 (CDK9). The data presented is compiled from published research to facilitate an objective evaluation for drug discovery and development programs.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of a representative this compound derivative (specifically, 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, referred to as compound 9a in the cited literature) and ribociclib against CDK9.[1][2][3][4]

CompoundTargetIC50 (µM)
4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a)CDK90.262 ± 0.013
RibociclibCDK90.050 ± 0.003

Lower IC50 values indicate greater potency.

Experimental Protocols

The determination of CDK9 inhibitory activity is crucial for evaluating potential therapeutic agents. A standard method employed is the in vitro kinase assay.

In Vitro CDK9 Kinase Assay Protocol

This protocol outlines a typical procedure for measuring the inhibitory effect of compounds on CDK9 activity.

  • Inhibitor Preparation: A serial dilution of the test compounds (e.g., the this compound derivative and ribociclib) is prepared in 100% DMSO. These stock solutions are then further diluted in an appropriate assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • The assay is typically performed in a 384-well plate format.

    • To each well, the diluted test compound or DMSO (as a control) is added.

    • Recombinant CDK9/Cyclin T1 enzyme is then added to each well.

    • The kinase reaction is initiated by the addition of a solution containing the substrate (e.g., a peptide substrate like CDK7/9tide) and ATP.

  • Incubation: The plate is covered and incubated at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

  • Detection:

    • The amount of ADP produced, which is proportional to the kinase activity, is measured.

    • A common method is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.

    • A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added to stop the reaction.

    • In the absence of ADP, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in the signal.

  • Data Analysis:

    • The TR-FRET signal is read using a fluorescence plate reader.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To further elucidate the context of this comparison, the following diagrams illustrate the CDK9 signaling pathway and a standard experimental workflow.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CDK9 CDK9 CDK9->PTEFb forms complex with CyclinT1 Cyclin T1 CyclinT1->PTEFb Ser2 Serine 2 Phosphorylation RNAPII->Ser2 at C-terminal domain Transcription Transcriptional Elongation Ser2->Transcription promotes Inhibitor This compound Ribociclib Inhibitor->CDK9 inhibits

Caption: The CDK9 signaling pathway and points of inhibition.

Experimental_Workflow Start Start Prep Prepare Inhibitor Dilutions Start->Prep Setup Set up Kinase Reaction Prep->Setup Incubate Incubate at Room Temperature Setup->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Discussion

Ribociclib is a well-established CDK inhibitor, primarily targeting CDK4 and CDK6, and is approved for the treatment of certain types of breast cancer.[5][6][7] Its activity against CDK9 is also documented. The this compound derivative, compound 9a, has demonstrated inhibitory activity against CDK9 in preclinical studies.[1][2][3][4]

Based on the provided IC50 values, ribociclib exhibits approximately five-fold greater potency against CDK9 in vitro compared to the tested this compound derivative. This suggests that at a molecular level, ribociclib is a more potent inhibitor of CDK9 under the reported experimental conditions.

It is important to note that while in vitro potency is a critical parameter, other factors such as selectivity, pharmacokinetic properties, and in vivo efficacy are essential for the overall therapeutic potential of a compound. The this compound scaffold represents a class of compounds with potential for further optimization to improve potency and selectivity for CDK9. Further studies are warranted to fully characterize the pharmacological profile of this and related compounds.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-1H-pyrazolo[3,4-b]pyridine. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance. While specific toxicological properties for this compound have not been thoroughly investigated, data from structurally similar pyrazolopyridine derivatives indicate potential for skin, eye, and respiratory irritation.[1] It is prudent to treat this chemical as potentially hazardous.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to mitigate exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., Nitrile).Standard laboratory coat.[2]Work in a chemical fume hood or well-ventilated area.[1][3]
Synthesizing or handling larger quantities Chemical splash goggles and a face shield.[2]Double-gloving with chemical-resistant gloves.Chemical-resistant lab coat or apron over a standard lab coat.A NIOSH-approved respirator may be required if a fume hood is not available or if aerosols are generated.[4]
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or suit.NIOSH-approved air-purifying respirator for vapors and particulates.
Waste disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Standard laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3] The primary engineering control should be a certified chemical fume hood.

Work Practices:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3]

  • Keep the container tightly closed when not in use.[3]

  • Take precautionary measures against static discharges, especially when handling larger quantities of powdered material.[5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste.[6]

  • Storage: Store all waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials.[6]

  • Disposal Method: Do not dispose of this chemical down the drain.[6] All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[6]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a structured response is necessary to ensure safety and minimize contamination. The following diagram outlines the logical workflow for handling a chemical spill.

Spill_Response_Workflow Start Spill Discovered Assess Assess Situation (Size, Location, Hazard) Start->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate IsMajor Major Spill? Evacuate->IsMajor ContactEHS Contact Emergency Services & EHS IsMajor->ContactEHS Yes IsMinor Minor Spill? IsMajor->IsMinor No SecureArea Secure Area Prevent Entry ContactEHS->SecureArea Report Report Incident (Supervisor/EHS) SecureArea->Report IsMinor->ContactEHS No Trained Are you trained & equipped to clean up? IsMinor->Trained Yes Trained->ContactEHS No GetSpillKit Retrieve Spill Kit Don Appropriate PPE Trained->GetSpillKit Yes Contain Contain Spill (Absorbent material) GetSpillKit->Contain CleanUp Clean Up Spill Work from outside in Contain->CleanUp Dispose Package & Label Waste For Hazardous Disposal CleanUp->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->Report End Response Complete Report->End

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.